1-(3-Thienyl)-2-propanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336208 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-77-1 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-Thienyl)-2-propanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Thienyl)-2-propanone, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes extrapolated data from closely related compounds to offer a predictive profile.
Core Chemical Properties
This compound is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The propanone substituent at the 3-position of the thiophene ring influences its chemical reactivity and physical properties.
Physicochemical Data
| Property | Value (Estimated for this compound) | Value (1-(Thiophen-3-yl)ethanone) |
| Molecular Formula | C₇H₈OS | C₆H₆OS[1] |
| Molecular Weight | 140.20 g/mol | 126.18 g/mol [1] |
| Boiling Point | ~220-230 °C (at 760 mmHg) | 210 °C (at 760 mmHg)[1] |
| Melting Point | Not available (likely a low-melting solid or liquid) | 61-62 °C[1] |
| Density | ~1.1 g/cm³ | Not available |
| Appearance | Likely a colorless to pale yellow liquid or solid | Solid[1] |
| Solubility | Soluble in organic solvents like acetone, ethanol, and diethyl ether. | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound is not well-documented. Standard synthetic routes for acylthiophenes, such as Friedel-Crafts acylation, typically result in substitution at the more reactive 2-position of the thiophene ring.[2] Therefore, a multi-step synthesis starting from a 3-substituted thiophene precursor is the most probable route.
Proposed Synthetic Pathway
A plausible synthetic route involves the conversion of 3-thienylacetic acid to the corresponding acid chloride, followed by a reaction with a methyl organometallic reagent, or a more controlled approach like the one outlined below:
Logical Workflow for the Synthesis of this compound
Caption: Proposed Weinreb ketone synthesis pathway for this compound.
Experimental Protocol: Weinreb Ketone Synthesis (Hypothetical)
-
Step 1: Formation of the Acid Chloride. 3-Thienylacetic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form 3-thienylacetyl chloride. The excess reagent and solvent are removed under reduced pressure.
-
Step 2: Formation of the Weinreb Amide. The crude 3-thienylacetyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF) and added dropwise to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction mixture is stirred until completion and then worked up to isolate the N-methoxy-N-methyl-2-(thiophen-3-yl)acetamide (Weinreb amide).
-
Step 3: Ketone Formation. The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of methylmagnesium bromide or methyllithium is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, this compound, is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography or distillation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring, a singlet for the methylene protons, and a singlet for the methyl protons.
-
Thiophene protons (3H): Complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The coupling patterns will be characteristic of a 3-substituted thiophene.
-
Methylene protons (-CH₂-): A singlet at approximately δ 3.8 ppm.
-
Methyl protons (-CH₃): A singlet at approximately δ 2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals.
-
Thiophene carbons (4C): Four signals in the aromatic region (δ 120-140 ppm).
-
Carbonyl carbon (C=O): A signal downfield, around δ 205 ppm.
-
Methylene carbon (-CH₂-): A signal around δ 50 ppm.
-
Methyl carbon (-CH₃): A signal around δ 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
-
C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[3]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[4]
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[4]
-
C=C stretch (thiophene ring): Bands in the 1600-1400 cm⁻¹ region.[4]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the thiophene ring and the side chain.
-
Molecular Ion (M⁺): m/z = 140
-
Fragment [M - CH₃]⁺: m/z = 125
-
Fragment [M - COCH₃]⁺: m/z = 97 (Thienylmethyl cation)
-
Fragment [CH₃CO]⁺: m/z = 43 (Base peak)
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Applications in Drug Development
Thiophene-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities.[5] While specific studies on this compound are not prominent, its structural motifs are present in various pharmacologically active molecules. Thienyl groups can act as bioisosteres for phenyl rings, offering modified metabolic stability and receptor binding properties.
Potential Signaling Pathway Interactions
Derivatives of thienyl ketones have been explored as intermediates in the synthesis of compounds targeting various receptors and enzymes. For instance, aminopropanone derivatives of thiophene are precursors to molecules with antidepressant activity.
Hypothetical Drug Development Logic
Caption: A simplified logical flow for utilizing a chemical scaffold in early-stage drug discovery.
Conclusion
This compound represents an interesting, though less-studied, isomer within the family of thienyl ketones. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. The structural similarity of its core to known bioactive molecules suggests that this compound and its derivatives could be valuable building blocks for the discovery of new therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science.
References
- 1. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Thienyl)-2-propanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to its structural similarity to biologically active molecules, this compound serves as a valuable building block for the development of novel therapeutic agents. This document outlines its chemical structure, physicochemical properties, plausible synthetic routes, and relevant experimental workflows.
Chemical Structure and Properties
This compound, also known as 3-thienylacetone, is an organic compound featuring a thiophene ring substituted at the 3-position with a propan-2-one moiety. The presence of the sulfur-containing aromatic ring imparts unique electronic and lipophilic characteristics, making it a versatile intermediate in organic synthesis.
Structural Formula
The structural formula of this compound is presented below:
Physicochemical Properties
| Property | 1-(Thiophen-2-yl)propan-1-one | 1-(Thiophen-2-yl)propan-2-one | 1-(Thiophen-3-yl)propan-2-amine[1] |
| Molecular Formula | C₇H₈OS | C₇H₈OS | C₇H₁₁NS |
| Molecular Weight | 140.20 g/mol | 140.20 g/mol | 141.24 g/mol |
| CAS Number | 13679-75-9 | 15022-18-1 | 149977-81-1 |
| Boiling Point | 107 °C @ 11 mmHg | Not available | Not available |
| Melting Point | 57 °C | Not available | Not available |
| Appearance | Solid | Not available | Not available |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a Grignard reaction. This approach utilizes a 3-thienyl Grignard reagent, which is then reacted with a suitable acetylating agent.
Proposed Synthetic Pathway
The proposed synthesis involves two main steps:
-
Formation of the Grignard Reagent: 3-Bromothiophene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-thienylmagnesium bromide.
-
Reaction with an Acetylating Agent: The freshly prepared Grignard reagent is then reacted with a suitable acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to yield the desired ketone, this compound. The use of a Weinreb amide is advantageous as it typically prevents the common side reaction of over-addition that can occur with other acylating agents like acid chlorides or esters.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
N-methoxy-N-methylacetamide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation:
-
All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A solution of 3-bromothiophene in anhydrous ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.
-
Once the reaction starts, the remaining 3-bromothiophene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of N-methoxy-N-methylacetamide in anhydrous ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Analysis (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the three protons on the thiophene ring, a singlet for the methylene protons adjacent to the thiophene ring, and a singlet for the methyl protons of the acetyl group. The chemical shifts of the thiophene protons will be indicative of the 3-substitution pattern.
-
¹³C NMR: The spectrum should display signals for the four carbons of the thiophene ring, the carbonyl carbon, the methylene carbon, and the methyl carbon. The carbonyl carbon signal is expected to appear significantly downfield.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected in the region of 1710-1725 cm⁻¹. Bands corresponding to the C-H and C=C stretching of the thiophene ring are also anticipated.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (140.20 g/mol ).
Logical Relationships in Synthesis
The synthesis of this compound is predicated on the fundamental principles of organometallic chemistry, specifically the nucleophilic character of Grignard reagents. The logical flow of the synthesis is dependent on the successful formation of the organomagnesium intermediate, which is then capable of attacking the electrophilic carbonyl carbon of the Weinreb amide.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While direct experimental data is limited, the provided information on its structure, predicted properties, and a robust synthetic strategy offers a solid starting point for its application in further research.
References
An In-depth Technical Guide to 1-(3-Thienyl)-2-propanone (CAS Number 62119-77-1) and its Isomeric Landscape
Disclaimer: Detailed experimental and quantitative data for 1-(3-Thienyl)-2-propanone (CAS Number 62119-77-1) are not extensively available in the public domain. This guide provides available information and supplements it with data on the closely related and well-characterized isomer, 1-(2-Thienyl)-2-propanone, to offer a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.
Introduction to Thienyl-2-propanones
Thienyl-2-propanones are heterocyclic ketones that incorporate a thiophene ring attached to a propanone moiety. These structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiophene ring and the ketone functional group. They serve as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals. The position of the propanone substituent on the thiophene ring (2- or 3-position) significantly influences the chemical and physical properties of the molecule.
Physicochemical Properties
While specific experimental data for this compound is limited, the table below summarizes its basic identifiers. For comparative purposes, the known properties of the 2-thienyl isomer are also provided.
| Property | This compound | 1-(2-Thienyl)-2-propanone |
| CAS Number | 62119-77-1[1][2][3] | 13679-75-9[4][5] |
| Molecular Formula | C₇H₈OS | C₇H₈OS[4][5] |
| Molecular Weight | 140.20 g/mol | 140.20 g/mol [4][5] |
| Appearance | Not specified | Colorless to pale yellow liquid/solid |
| Boiling Point | Not specified | 107 °C at 11 mmHg[5] |
| Melting Point | Not specified | 12-14 °C |
| Density | Not specified | 1.146 g/cm³ |
Synthesis of this compound: A Proposed Route
Direct, detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the conversion of a carboxylic acid to a ketone. One such proposed pathway involves the reaction of thiophene-3-acetic acid with an organometallic reagent like methyllithium.
Hypothetical Experimental Protocol: Synthesis from Thiophene-3-acetic Acid
Objective: To synthesize this compound from thiophene-3-acetic acid.
Materials:
-
Methyllithium (in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene-3-acetic acid (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Addition of Methyllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. Methyllithium (2.2 equivalents) in diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
dot
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data Analysis
| Spectroscopic Technique | This compound (Predicted) | 1-(2-Thienyl)-2-propanone (Reference) |
| ¹H NMR | δ ~2.2 (s, 3H, -CH₃), δ ~3.8 (s, 2H, -CH₂-), δ ~7.0-7.4 (m, 3H, thienyl-H) | δ 2.22 (s, 3H), 3.97 (s, 2H), 6.97 (dd, 1H), 7.18 (d, 1H), 7.58 (d, 1H) |
| ¹³C NMR | δ ~30 (-CH₃), δ ~50 (-CH₂-), δ ~120-130 (thienyl-C), δ ~205 (C=O) | δ 29.2, 48.5, 125.4, 127.1, 132.0, 138.9, 205.8 |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~3100 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch) | ~1715 (C=O), ~3100 (aromatic C-H), ~2920 (aliphatic C-H) |
| Mass Spec (m/z) | 140 (M+), 97 (thienylmethyl cation), 43 (acetyl cation) | 140 (M+), 97, 43 |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of thienyl-2-propanones is characterized by the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbon alpha to the carbonyl group (enolate formation), as well as the susceptibility of the thiophene ring to electrophilic substitution.
While direct biological activity data for this compound is absent, its structural similarity to key pharmaceutical intermediates suggests its potential as a building block in drug discovery. For instance, the isomeric 1-(2-thienyl) derivatives are precursors in the synthesis of important central nervous system drugs. The Mannich reaction of 1-(2-thienyl)-2-propanone derivatives is a key step in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.
The general reactivity of this class of compounds allows for a variety of chemical transformations to generate diverse molecular scaffolds for biological screening.
dot
Caption: General reactivity pathways of thienyl-2-propanones.
Conclusion
This compound represents a potentially valuable, yet understudied, building block for organic synthesis and drug discovery. While a comprehensive dataset for this specific isomer is lacking, the well-documented chemistry of its 2-thienyl counterpart provides a strong foundation for predicting its properties and reactivity. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials. The synthetic strategies and reactivity patterns outlined in this guide offer a starting point for researchers interested in this promising class of heterocyclic ketones.
References
- 1. accelachem.com [accelachem.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 62119-77-1|1-(Thiophen-3-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 4. 1-(2-Thienyl)-1-propanone [webbook.nist.gov]
- 5. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Thiopheneacetic acid | 6964-21-2 [chemicalbook.com]
physical and chemical properties of 1-(thiophen-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(thiophen-3-yl)propan-2-one. Due to the limited availability of experimental data for this specific isomer in public databases, this document also outlines general experimental protocols and predictive data to support further research and development.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [1][2] |
| Molecular Weight | 140.20 g/mol | [3] |
| Monoisotopic Mass | 140.02959 Da | [1][2] |
| IUPAC Name | 1-(thiophen-3-yl)propan-2-one | |
| SMILES | CC(=O)CC1=CSC=C1 | [1][2] |
| InChI Key | CBKDLNBMOXQRLZ-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 1.2 | [1][2] |
| Predicted Topological Polar Surface Area | 17.07 Ų | [3] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |
| Predicted Rotatable Bond Count | 2 | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(thiophen-3-yl)propan-2-one are not explicitly documented in the available literature. However, established synthetic routes for analogous thiophene-containing ketones can be adapted.
General Synthesis Approach
A plausible synthetic route would involve the acylation of a suitable thiophene precursor. One common method for the synthesis of similar compounds is the Friedel-Crafts acylation or related coupling reactions.
A generalized workflow for the synthesis and characterization is proposed below.
Spectroscopic Characterization
Should the compound be synthesized, standard spectroscopic methods would be employed for its structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure. The proton NMR would be expected to show signals corresponding to the methyl protons, the methylene protons, and the three protons on the thiophene ring, with characteristic chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹[4].
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For thiophene derivatives, common fragmentation pathways may involve the loss of CS or C₂H₂ units[5].
Reactivity and Stability
The reactivity of 1-(thiophen-3-yl)propan-2-one is predicted to be influenced by both the thiophene ring and the ketone functional group. The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The ketone group can undergo nucleophilic addition, reduction to an alcohol, or oxidation. The methylene group adjacent to the carbonyl is activated and can participate in reactions such as enolate formation. Thiophene derivatives are generally considered to be thermodynamically stable.
Potential Biological Activity
While no specific biological activities have been reported for 1-(thiophen-3-yl)propan-2-one, the thiophene nucleus is a well-known scaffold in medicinal chemistry, present in numerous drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][6][7]. For instance, certain thiophene-containing compounds have been investigated as serotonin antagonists for potential use in treating Alzheimer's disease[6]. The biological profile of 1-(thiophen-3-yl)propan-2-one would require dedicated screening and investigation.
The following diagram illustrates the relationship between the core chemical structure and its potential applications based on the general properties of the thiophene class.
Conclusion
1-(Thiophen-3-yl)propan-2-one is a compound for which detailed experimental data is currently limited in the public domain. This guide has consolidated the available predicted data and outlined standard methodologies for its synthesis and characterization based on the chemistry of related compounds. The presence of the thiophene moiety suggests that this compound could be a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and material science, warranting further experimental investigation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PubChemLite - 1-(thiophen-3-yl)propan-2-one (C7H8OS) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties and Synthetic Workflow of 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight and core physicochemical properties of 1-(3-Thienyl)-2-propanone. It details a probable synthetic protocol based on established chemical reactions and outlines a general experimental workflow from synthesis to purification. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of thienyl-based compounds in drug discovery and development.
Physicochemical Properties
This compound is an organic compound featuring a thiophene ring substituted at the 3-position with a propan-2-one group. While specific experimental data for the 3-thienyl isomer is not widely published, its properties can be reliably inferred from its well-documented isomer, 1-(2-Thienyl)-2-propanone. As isomers, they share the same molecular formula and thus the same molecular weight.
Table 1: Physicochemical Data for 1-(Thienyl)-2-propanone Isomers
| Property | Value | Reference |
| Molecular Formula | C₇H₈OS | Inferred |
| Molecular Weight | 140.20 g/mol | [Inferred] |
| CAS Number (2-thienyl isomer) | 15022-18-1 | |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point (2-thienyl isomer) | Not widely reported | |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthetic Protocol: A Probable Approach via Friedel-Crafts Acylation
A common and effective method for the synthesis of acylthiophenes is the Friedel-Crafts acylation. The following protocol outlines a plausible synthesis for this compound, which would likely proceed via the acylation of thiophene with chloroacetyl chloride, followed by subsequent manipulation. However, Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the 2-position. To achieve the 3-substituted product, a starting material with a directing group or a different synthetic strategy, such as a Grignard reaction, would be necessary. For the purpose of illustrating a detailed protocol, a general Friedel-Crafts acylation on thiophene is described, which would primarily yield the 2-isomer but serves as a representative experimental procedure.
2.1. Reaction Scheme
This reaction involves the electrophilic substitution of a proton on the thiophene ring with a chloroacetyl group.
2.2. Materials and Reagents
-
Thiophene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2.3. Experimental Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: The flask is cooled in an ice bath (0 °C). Chloroacetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.
-
Addition of Thiophene: Thiophene, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired chloroacetylthiophene.
Subsequent steps to convert the chloroacetylthiophene to this compound would be required, potentially involving a reaction to introduce the methyl group.
General Experimental Workflow
The synthesis and purification of a target organic compound like this compound follows a standardized workflow in a research setting. This workflow ensures the efficient production and isolation of the desired product with high purity.
Caption: A generalized workflow for the synthesis and purification of an organic compound.
Alternative Synthetic Strategy: Grignard Reaction
An alternative and potentially more direct route to this compound involves a Grignard reaction. This approach would offer better control over the regioselectivity to obtain the 3-substituted isomer.
4.1. Reaction Scheme
This reaction involves the formation of a 3-thienyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetone.
4.2. Conceptual Workflow
Caption: A conceptual workflow for the synthesis of this compound via a Grignard reaction.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided detailed insights into potential synthetic methodologies. The presented workflows and protocols are based on fundamental principles of organic chemistry and are intended to guide researchers in their synthetic efforts. The provided diagrams offer a clear visual representation of the experimental processes, aiding in laboratory planning and execution. Further experimental validation is recommended to optimize the described procedures for specific research applications.
An In-depth Technical Guide to the Stability and Reactivity of 3-Acetonylthiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the stability and reactivity of 3-acetonylthiophene is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of thiophene chemistry, the known reactivity of the analogous compound 3-acetylthiophene, and general organic chemistry concepts. The experimental protocols provided are illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Executive Summary
3-Acetonylthiophene is a substituted thiophene with potential applications as a building block in medicinal chemistry and materials science. Understanding its stability and reactivity is crucial for its effective utilization in synthetic chemistry and drug development. This guide summarizes the predicted stability of 3-acetonylthiophene under various conditions and explores its reactivity profile, drawing parallels with the well-studied 3-acetylthiophene. Key aspects covered include its susceptibility to degradation, reactivity towards electrophiles and nucleophiles, and potential synthetic transformations. This document aims to provide a foundational understanding for researchers working with this and structurally related compounds.
Physicochemical Properties
A summary of the key predicted physicochemical properties of 3-acetonylthiophene is presented in Table 1. These properties are essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 3-Acetonylthiophene (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈OS | - |
| Molecular Weight | 140.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid (Predicted) | Analogy to similar compounds |
| Boiling Point | Not available. Predicted to be slightly higher than 3-acetylthiophene (208-210 °C) | Analogy to 3-acetylthiophene[1] |
| Melting Point | Not available. | - |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethers, aromatic hydrocarbons). Slightly soluble in hexane.[1] | Analogy to 3-acetylthiophene[1] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] | General recommendation for thiophenes |
Stability Profile
The stability of 3-acetonylthiophene is dictated by the thiophene ring and the acetonyl side chain. Thiophene rings are generally stable but can be susceptible to degradation under harsh conditions.
Thermal Stability
3-Acetonylthiophene is expected to be reasonably stable at room temperature. However, at elevated temperatures, thermal decomposition may occur. The likely decomposition pathways are complex and could involve polymerization or fragmentation of the molecule. For any high-temperature reactions, it is advisable to conduct them under an inert atmosphere to prevent oxidative degradation.
Photochemical Stability
Thiophene-containing compounds can be sensitive to light, particularly UV radiation. Prolonged exposure to light may lead to discoloration and the formation of polymeric materials. It is recommended to store 3-acetonylthiophene in amber-colored vials or in the dark to minimize photochemical degradation.
Stability in Acidic and Basic Conditions
-
Acidic Conditions: Strong acids can promote the polymerization of thiophenes. The acetonyl group's ketone functionality may also undergo acid-catalyzed reactions such as enolization or aldol-type condensations.
-
Basic Conditions: 3-Acetonylthiophene is expected to be relatively stable in the presence of weak bases. However, strong bases can deprotonate the α-carbon of the ketone, forming an enolate. This enolate can then participate in various reactions. The thiophene ring itself is generally resistant to nucleophilic attack under basic conditions.
Reactivity Profile
The reactivity of 3-acetonylthiophene is characterized by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the acetonyl side chain.
Reactions at the Thiophene Ring (Electrophilic Aromatic Substitution)
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The acetonyl group is a deactivating group, but it directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position.
Table 2: Predicted Reactivity of 3-Acetonylthiophene in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Halogenation | NBS, NCS, NIS in a suitable solvent (e.g., CCl₄, DMF) | 5-Halo-3-acetonylthiophene |
| Nitration | HNO₃/H₂SO₄ (careful control of conditions) | 5-Nitro-3-acetonylthiophene |
| Sulfonation | Concentrated H₂SO₄ or oleum | 3-Acetonylthiophene-5-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 5-Acyl-3-acetonylthiophene |
Reactions of the Acetonyl Side Chain
The ketone functionality of the acetonyl group is a key site for various transformations.
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
Table 3: Predicted Reactivity of the Acetonyl Group in 3-Acetonylthiophene
| Reaction | Reagents | Predicted Product |
| Reduction | NaBH₄, LiAlH₄ | 1-(Thiophen-3-yl)propan-2-ol |
| Grignard Reaction | RMgX, followed by aqueous workup | Tertiary alcohol |
| Wittig Reaction | Ylide (Ph₃P=CHR) | Alkene |
| Reductive Amination | NH₃ or primary/secondary amine, reducing agent (e.g., NaBH₃CN) | Amine |
The protons on the methyl group and the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile.
-
Alkylation: The enolate can be alkylated using alkyl halides.
-
Aldol Condensation: The enolate can react with other carbonyl compounds (including another molecule of 3-acetonylthiophene) in an aldol condensation.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving 3-acetonylthiophene. Caution: Always perform a thorough risk assessment before conducting any chemical reaction.
General Procedure for Electrophilic Bromination at the C5 Position
-
Dissolve 3-acetonylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or N,N-dimethylformamide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for the Reduction of the Ketone to an Alcohol
-
Dissolve 3-acetonylthiophene (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Visualizations
Electrophilic Aromatic Substitution Pathway
Caption: General mechanism for electrophilic aromatic substitution on 3-acetonylthiophene.
Reactivity of the Acetonyl Side Chain
Caption: Key reaction pathways involving the acetonyl side chain of 3-acetonylthiophene.
Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the stability of 3-acetonylthiophene.
Conclusion
3-Acetonylthiophene is a versatile building block with a rich and predictable reactivity profile. While its stability is generally good under standard laboratory conditions, care must be taken to avoid exposure to strong acids, bases, light, and high temperatures to prevent degradation. Its reactivity is dominated by electrophilic substitution on the thiophene ring and a variety of transformations at the acetonyl side chain, including nucleophilic additions and enolate chemistry. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules for applications in drug discovery and materials science. The information and protocols provided in this guide serve as a starting point for researchers to design and execute synthetic strategies involving 3-acetonylthiophene.
References
Spectroscopic Profile of 1-(3-Thienyl)-2-propanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Thienyl)-2-propanone, a compound of interest in chemical research and drug development. Due to the limited availability of experimental data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring these spectra are also provided, offering a practical framework for laboratory application. The complementary nature of these spectroscopic techniques in elucidating the chemical structure is visually represented through logical diagrams.
Disclaimer: The spectroscopic data presented in this document for this compound is predicted data generated from computational models and has not been experimentally verified. This information should be used as a reference and for guidance purposes only. Experimental verification is recommended for definitive structural confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and spectral databases.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 1H | H-5 (Thiophene) |
| ~7.10 | dd | 1H | H-2 (Thiophene) |
| ~7.00 | dd | 1H | H-4 (Thiophene) |
| ~3.70 | s | 2H | -CH₂- (Methylene) |
| ~2.20 | s | 3H | -CH₃ (Methyl) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~206.0 | C=O (Ketone) |
| ~135.0 | C-3 (Thiophene) |
| ~129.0 | C-5 (Thiophene) |
| ~126.0 | C-2 (Thiophene) |
| ~123.0 | C-4 (Thiophene) |
| ~50.0 | -CH₂- (Methylene) |
| ~30.0 | -CH₃ (Methyl) |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100 | Aromatic C-H | Stretching |
| ~2920 | Aliphatic C-H | Stretching |
| ~1715 | C=O (Ketone) | Stretching[1][2] |
| ~1500-1400 | Thiophene Ring | C=C Stretching[3][4][5] |
| ~1420 | -CH₂- | Scissoring |
| ~800-700 | Thiophene C-H | Out-of-plane Bending[3][4] |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | 40 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - CH₃CO]⁺ (Base Peak) |
| 83 | 15 | [C₄H₃S]⁺ |
| 43 | 60 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (locking and shimming).
-
Select a ¹³C NMR experiment, typically with proton decoupling.
-
Set the acquisition parameters. A larger number of scans (e.g., 128 or more) is usually necessary due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform, phase, and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids/Oils):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin film of the sample between the plates.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Spectroscopic Workflow and Data Integration
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
General workflow of spectroscopic analysis.
Integration of spectroscopic data for structural elucidation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: From its serendipitous discovery as a persistent impurity in benzene to its current status as a privileged scaffold in medicinal chemistry and materials science, thiophene has carved a unique and significant niche in the world of organic chemistry. This five-membered aromatic heterocycle, characterized by the presence of a sulfur atom, exhibits a fascinating history intertwined with the development of modern organic synthesis and our understanding of aromaticity. Its bioisosteric relationship with benzene has made it a cornerstone in the design of numerous blockbuster drugs, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key syntheses, quantitative data for important derivatives, and a look into the signaling pathways modulated by thiophene-based therapeutics.
The Dawn of Thiophene Chemistry: A Fortunate Contamination
The Historic Indophenin Test
The indophenin test, which led to the discovery of thiophene, is a classic example of an electrophilic aromatic substitution reaction.
Experimental Protocol: The Indophenin Test [2]
-
Objective: To qualitatively detect the presence of thiophene.
-
Materials:
-
Sample to be tested (e.g., crude benzene)
-
Isatin
-
Concentrated sulfuric acid
-
Test tube
-
-
Procedure:
-
Place a small amount of the sample in a test tube.
-
Add a few crystals of isatin.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Gently agitate the mixture.
-
-
Observation:
-
Positive Result: The formation of a deep blue color indicates the presence of thiophene.
-
Negative Result: The absence of a color change indicates the absence of thiophene.
-
Foundational Syntheses of the Thiophene Ring
The discovery of thiophene spurred immediate interest in its chemical synthesis. Over the years, several named reactions have become the cornerstones of thiophene chemistry, allowing for the construction of a diverse array of substituted derivatives.
Paal-Knorr Thiophene Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans and pyrroles, this method was quickly adapted for the preparation of thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [9]
-
Objective: To synthesize 2,5-dimethylthiophene from 2,5-hexanedione.
-
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione in anhydrous toluene.
-
Carefully add phosphorus pentasulfide in portions with stirring. The reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it over ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
-
-
Expected Yield: Moderate to good yields are typically obtained.
Gewald Aminothiophene Synthesis
Developed by Karl Gewald in 1966, this versatile, one-pot, three-component reaction provides access to highly functionalized 2-aminothiophenes.[4] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[10]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [11]
-
Objective: To synthesize a substituted 2-aminothiophene.
-
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base)
-
Ethanol
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask, combine 2-butanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add diethylamine dropwise with stirring.
-
Heat the mixture at a moderate temperature (e.g., 50 °C) for a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
-
Expected Yield: Good to excellent yields are often achieved.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis, developed in the 1950s, is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12][13] The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[14]
Experimental Protocol: Fiesselmann Synthesis of an Ethyl 3-hydroxythiophene-2-carboxylate Derivative
-
Objective: To synthesize a 3-hydroxythiophene derivative.
-
Materials:
-
An α,β-acetylenic ester (e.g., ethyl propiolate)
-
Ethyl thioglycolate
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester and ethyl thioglycolate in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: Yields can vary depending on the substrates used.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[4][15][16]
Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate [16][17]
-
Objective: To synthesize a 3,4-disubstituted thiophene-2,5-dicarboxylate.
-
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Diethyl thiodiacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.
-
Add diethyl thiodiacetate to the cooled solution.
-
Add a solution of benzil in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and acidify with a dilute acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
-
-
Expected Yield: Moderate to good yields are generally reported.
Physicochemical Properties of Thiophene and Key Derivatives
The physical and chemical properties of thiophene and its derivatives are crucial for their application in various fields. Below is a summary of key data for thiophene and some of its important derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Thiophene | C₄H₄S | 84.14 | -38[18] | 84[18] |
| 2-Acetylthiophene | C₆H₆OS | 126.17 | 9[19] | 214[19] |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127[20] | 260[21] |
Thiophene Derivatives in Modern Medicine: Mechanisms and Signaling Pathways
The thiophene scaffold is a common feature in a multitude of clinically successful drugs, spanning a wide range of therapeutic areas. The ability of the thiophene ring to act as a bioisostere for a phenyl group, while modulating electronic and lipophilic properties, has been a key factor in its widespread use in drug design.
Antiplatelet Agents: Clopidogrel and Ticlopidine
Clopidogrel and ticlopidine are thienopyridine derivatives that function as irreversible antagonists of the P2Y₁₂ receptor on platelets.[22] This receptor plays a crucial role in ADP-mediated platelet aggregation. By blocking this receptor, these drugs inhibit the formation of blood clots.
Atypical Antipsychotic: Olanzapine
Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are believed to be mediated through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[13][23]
Multi-targeted Kinase Inhibitor: Sunitinib
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[24][25]
Antifolate Agent: Pralatrexate
Pralatrexate is a folate analog metabolic inhibitor used in the treatment of relapsed or refractory peripheral T-cell lymphoma. It competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA precursors.[1][26]
Quantitative Pharmacological Data
The following table summarizes key pharmacological data for the discussed thiophene-based drugs.
| Drug | Primary Target(s) | Kᵢ / IC₅₀ | Therapeutic Area |
| Pralatrexate | Dihydrofolate Reductase (DHFR) | Kᵢ = 45 nM[27] | Oncology |
| Olanzapine | Dopamine D₂, Serotonin 5-HT₂A | D₂ Occupancy: 43-80% (5-20 mg/day) | Psychiatry |
| Sunitinib | VEGFRs, PDGFRs | IC₅₀ < 0.1 µM in various cancer cell lines[27] | Oncology |
References
- 1. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. ro.uow.edu.au [ro.uow.edu.au]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene - Wikipedia [en.wikipedia.org]
- 18. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 19. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 20. Thiophene-2-carboxylic acid [chembk.com]
- 21. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Pralatrexate? [synapse.patsnap.com]
- 26. apexbt.com [apexbt.com]
- 27. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of 1-(3-Thienyl)-2-propanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated toxicological profile of 1-(3-Thienyl)-2-propanone. Due to the limited availability of direct testing data, this report employs a read-across methodology, drawing parallels from the toxicological data of structurally similar compounds, most notably 2-acetylthiophene. The document outlines potential acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, supported by detailed, standardized experimental protocols based on OECD guidelines. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to aid in the understanding of the potential toxicological mechanisms and testing strategies.
Toxicological Data Summary (Read-Across Approach)
The following tables summarize the available and extrapolated toxicological data for this compound, with 2-acetylthiophene serving as the primary analog.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference Compound |
| LD50 | Rat | Oral | 25 - 200 mg/kg[1] | 2-Acetylthiophene |
| LD50 | Rat | Dermal | 370 mg/kg[1] | 2-Acetylthiophene |
| LC50 | Rat | Inhalation | 0.37 mg/L (4h)[1] | 2-Acetylthiophene |
| Skin Corrosion/Irritation | --- | --- | Data not available | --- |
| Eye Damage/Irritation | --- | --- | Data not available | --- |
Table 2: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Reference Compound |
| Ames Test | S. typhimurium | With & Without | Negative[1] | 2-Acetylthiophene |
| In vitro Mammalian Cell Gene Mutation | --- | --- | Data not available | --- |
| In vivo Micronucleus Test | --- | --- | Data not available | --- |
Table 3: Carcinogenicity Data
| Species | Route | Duration | Result | Reference Compound |
| --- | --- | --- | Data not available | --- |
Table 4: Reproductive and Developmental Toxicity Data
| Study Type | Species | Route | Result | Reference Compound |
| Fertility and Early Embryonic Development | --- | --- | Data not available | --- |
| Prenatal Developmental Toxicity | --- | --- | Data not available | --- |
Potential Signaling Pathways and Metabolism
Thiophene derivatives can undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides[2][3][4]. These reactive metabolites are capable of covalently binding to cellular macromolecules like DNA and proteins, which is a potential mechanism for toxicity, including genotoxicity and carcinogenicity. The detoxification of these intermediates often involves conjugation with glutathione (GSH)[5].
Figure 1: Potential metabolic activation and detoxification pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments that would be necessary to definitively assess the safety of this compound, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD 423)
-
Test System: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a standard limit (e.g., 1 mL/100 g body weight).
-
Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal medium lacking the essential amino acid required by the specific bacterial strain.
-
Observations: After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
-
Test System: Established mammalian cell lines such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure: Cells are exposed to the test substance over a range of concentrations. After exposure, cells are cultured to allow for the expression of mutations.
-
Observations: Mutant cells are selected for by their ability to grow in the presence of a selective agent (e.g., trifluorothymidine for the TK locus). The number of mutant colonies is counted.
-
Data Analysis: The mutant frequency is calculated, and a substance is considered mutagenic if it induces a concentration-dependent increase in mutant frequency.
Carcinogenicity Bioassay (OECD 451)
-
Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.
-
Dose Administration: The test substance is administered daily, usually in the diet or by gavage, for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels and a concurrent control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly. Complete histopathological examination of all organs and tissues is performed on all animals.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Reproductive and Developmental Toxicity Screening Test (OECD 421)
-
Test System: Rats are typically used.
-
Dose Administration: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations: Parental animals are observed for effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Data Analysis: Reproductive and developmental indices are calculated and compared between treated and control groups.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a toxicological assessment and a typical experimental workflow for a key assay.
Figure 2: A tiered approach to the toxicological assessment of a new chemical entity.
Figure 3: A simplified workflow for conducting a bacterial reverse mutation (Ames) test.
Conclusion and Recommendations
The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on a read-across approach from its structural analog, 2-acetylthiophene, it is anticipated that this compound may exhibit moderate acute toxicity via oral, dermal, and inhalation routes. The potential for genotoxicity appears to be low, as suggested by the negative Ames test for 2-acetylthiophene. However, significant data gaps exist, particularly concerning carcinogenicity and reproductive toxicity.
It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted following established OECD guidelines to definitively characterize its hazard profile. Initial studies should focus on confirming the acute toxicity and conducting a more extensive battery of in vitro and in vivo genotoxicity assays. The findings from these initial studies will inform the necessity and design of subsequent sub-chronic, chronic, carcinogenicity, and reproductive toxicity studies. Such a tiered testing strategy will ensure a thorough and scientifically robust assessment of the potential risks associated with this compound.
References
Potential Biological Activity of 1-(3-Thienyl)-2-propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of the novel compound 1-(3-Thienyl)-2-propanone. While direct experimental data on this specific molecule is not extensively available in current literature, this document provides an in-depth analysis of its structural analogs and the broader class of thienylpropanone derivatives. By examining the well-established biological activities of closely related compounds, particularly in the context of central nervous system (CNS) active agents, this paper aims to elucidate the potential therapeutic applications of this compound and provide a framework for future research and drug development. The synthesis of related compounds, their known mechanisms of action, and structure-activity relationships are discussed in detail.
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] Thiophene-containing compounds have demonstrated efficacy as antidepressants, analgesics, anti-inflammatory agents, and antimicrobials.[1][2][3][4] The propanone linkage provides a flexible backbone that can be readily functionalized to modulate physiochemical properties and target engagement. The specific isomer, this compound, remains a largely unexplored chemical entity. However, its close structural relative, 1-(2-thienyl)-propanone, is a key precursor in the synthesis of the blockbuster antidepressant, Duloxetine.[5][6] This guide will leverage the extensive research on the 2-thienyl isomer and other thiophene derivatives to infer the potential biological landscape of this compound.
Synthesis of a Key Biologically Active Analog: Duloxetine
To understand the potential of the thienylpropanone core, it is instructive to examine the synthesis of a clinically successful drug derived from this scaffold. The synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), highlights the utility of thienyl propanone derivatives as key intermediates.
Synthetic Pathway of Duloxetine
The synthesis of Duloxetine typically begins with 2-acetylthiophene, the 2-thienyl isomer of the core structure of interest. A common synthetic route involves a Mannich reaction followed by reduction and subsequent etherification.
Experimental Protocols for Key Synthetic Steps
The following protocols are generalized from various reported syntheses of Duloxetine and its intermediates.[6][7]
Protocol 1: Mannich Reaction for the Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone
-
Reactants: 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde.
-
Solvent: Ethanol.
-
Procedure: A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in ethanol is refluxed for a specified period. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Protocol 2: Reduction of the Ketone
-
Reactant: 3-Dimethylamino-1-(2-thienyl)-1-propanone.
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Solvent: Methanol.
-
Procedure: Sodium borohydride is added portion-wise to a cooled solution of the ketone in methanol. The reaction is stirred until completion, followed by quenching with water and extraction of the product with an organic solvent.
Protocol 3: Chiral Resolution and Etherification
-
Reactant: Racemic 3-(Dimethylamino)-1-(2-thienyl)-propan-1-ol.
-
Resolving Agent: A chiral acid (e.g., mandelic acid) is often used to form diastereomeric salts, which can be separated by crystallization.
-
Reagents for Etherification: 1-Fluoronaphthalene, Sodium Hydride (NaH).
-
Solvent: A suitable aprotic polar solvent like DMF or DMSO.
-
Procedure: The resolved (S)-alcohol is treated with a strong base like NaH to form the alkoxide, which then undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene to yield Duloxetine.
Inferred Biological Activity of this compound
Based on the established activities of thiophene-containing compounds, several potential biological activities can be postulated for this compound and its derivatives.
Antidepressant and CNS Activity
The thiophene moiety is a key pharmacophore in several CNS-active drugs, including the antidepressant Duloxetine.[8] Various fused thiophene derivatives have also shown mild to significant antidepressant activity in preclinical models.[1][3] The mechanism of action for many of these compounds involves the inhibition of monoamine reuptake transporters, particularly the serotonin (SERT) and norepinephrine (NET) transporters.
It is plausible that derivatives of this compound, particularly those with amino functionalities, could exhibit similar inhibitory activity at these transporters.
Analgesic and Anti-inflammatory Activity
Thiophene derivatives have been investigated for their analgesic and anti-inflammatory properties.[1] Some fused thiophene compounds have shown significant inhibition of visceral pain in animal models.[3] The anti-inflammatory action of some phenolic compounds is linked to the inhibition of leukocyte chemotaxis and the prevention of oxygen free-radical production. While the exact mechanisms for thiophene-based analgesia can vary, they may involve central and peripheral actions.
Antimicrobial Activity
Various thiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][4] The sulfur atom in the thiophene ring is thought to play a role in the antimicrobial action of these compounds.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are lacking, general principles can be drawn from related series of compounds.
-
Position of the Thiophene Substituent: The biological activity of thiophene-containing drugs can be highly dependent on the substitution pattern of the thiophene ring. The difference between the 2-thienyl and 3-thienyl isomers can significantly impact receptor binding and metabolic stability.
-
Functionalization of the Propanone Chain: The ketone group of the propanone moiety is a key handle for chemical modification. Reduction to an alcohol, as seen in the synthesis of Duloxetine, introduces a chiral center, which is often critical for biological activity. Further derivatization of the side chain, such as the introduction of amino groups, is a common strategy to impart CNS activity.[9]
-
Aromatic Substituents: The addition of other aromatic or heterocyclic rings can significantly enhance or modify the biological activity profile.
Quantitative Data from Analogous Compounds
While no quantitative data exists for this compound, the following table summarizes data for related compounds to provide a reference for potential activity levels.
| Compound/Derivative | Biological Activity | Assay | Quantitative Data (IC₅₀/ED₅₀) | Reference |
| Duloxetine | Antidepressant (SERT/NET inhibition) | In vitro reuptake assay | SERT Ki = 0.8 nM, NET Ki = 6.8 nM | [7] (Implied) |
| Fused Thienopyrimidine Derivative (Compound 4i) | Antidepressant | Forced Swim Test (mice) | Reduced immobility by 55.33% at 40 mg/kg | [10] |
| Thiazolylhydrazone Derivative (Compound 2i) | Anticholinesterase | In vitro AChE inhibition | IC₅₀ = 0.028 µM | [11] |
Future Directions and Conclusion
The structural similarity of this compound to key intermediates of potent CNS drugs like Duloxetine strongly suggests its potential as a valuable scaffold in medicinal chemistry. Future research should focus on:
-
Synthesis and Characterization: Development of an efficient synthetic route for this compound and its derivatives.
-
In Vitro Screening: Evaluation of a library of derivatives against a panel of biological targets, including monoamine transporters, various receptors, and enzymes.
-
In Vivo Studies: Preclinical evaluation of promising candidates in animal models of depression, pain, and inflammation.
-
SAR Studies: Systematic modification of the thiophene ring, the propanone linker, and terminal functional groups to establish clear structure-activity relationships.
References
- 1. Screening for antidepressant, sedative and analgesic activities of novel fused thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 7. nepjol.info [nepjol.info]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 1-(3-Thienyl)-2-propanone
Introduction
1-(3-Thienyl)-2-propanone, also known as 3-thienylacetone, is a valuable ketone intermediate in the synthesis of various pharmaceutical compounds and functional materials. The thiophene ring is a key structural motif in numerous drugs, and the propanone side chain offers a versatile handle for further chemical modifications. The synthesis of this specific isomer can be challenging due to the regioselectivity of reactions on the thiophene ring. This document outlines two robust and reliable methods for the laboratory-scale synthesis of this compound, targeting researchers in organic synthesis and drug development.
Synthetic Strategies Overview
Two primary strategies are presented, starting from readily available precursors: 3-thienylacetic acid and 3-bromothiophene.
-
Method 1: Organolithium Addition to Carboxylic Acid: This direct approach involves the reaction of 3-thienylacetic acid with two equivalents of methyllithium. The first equivalent acts as a base to deprotonate the carboxylic acid, while the second equivalent acts as a nucleophile, adding to the carboxylate to form a stable dianion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired methyl ketone. This method is straightforward but requires careful handling of pyrophoric organolithium reagents.
-
Method 2: Weinreb Ketone Synthesis from 3-Bromothiophene: This versatile two-step method begins with the conversion of 3-bromothiophene into its corresponding organolithium species, 3-thienyllithium, via lithium-halogen exchange at low temperature. The generated nucleophile is then reacted with N-methoxy-N-methylacetamide (the Weinreb amide of acetic acid). This reaction proceeds via a stable chelated tetrahedral intermediate, which advantageously prevents the common side-reaction of over-addition to form a tertiary alcohol.[1][2] A simple acidic workup then yields the target ketone with high purity and yield.
Data Presentation
The following table summarizes the quantitative data and key components for the two described synthetic methods.
| Parameter | Method 1: Organolithium Addition | Method 2: Weinreb Ketone Synthesis |
| Starting Material | 3-Thiopheneacetic acid | 3-Bromothiophene |
| Key Reagents | Methyllithium (MeLi) | n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temp. | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Yield | 75-85% | 80-90% |
| Key Advantages | More direct, fewer steps. | High yield, high purity, avoids over-addition. |
Experimental Protocols
Safety Precaution: These protocols involve highly reactive and pyrophoric reagents (methyllithium, n-butyllithium) and require strict anhydrous conditions. All procedures must be carried out by trained personnel in a fume hood under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried glassware and appropriate personal protective equipment (PPE).
Method 1: Synthesis from 3-Thienylacetic Acid
This protocol is adapted from the general procedure for reacting carboxylic acids with organolithium reagents to form ketones.[3][4]
Materials:
-
3-Thiopheneacetic acid (1.0 eq)
-
Methyllithium (2.2 eq, e.g., 1.6 M solution in diethyl ether)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Reaction Setup: To the flame-dried three-necked flask under a positive pressure of inert gas, add 3-thiopheneacetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous diethyl ether via syringe to dissolve the acid (concentration approx. 0.2-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Methyllithium Addition: Slowly add methyllithium solution (2.2 eq) dropwise via syringe over 20-30 minutes. Gas evolution (methane) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Method 2: Synthesis from 3-Bromothiophene (Weinreb Synthesis)
This protocol involves the formation of 3-thienyllithium followed by reaction with a Weinreb amide.[1][5]
Materials:
-
3-Bromothiophene (1.0 eq)
-
n-Butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes)
-
N-Methoxy-N-methylacetamide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa
-
Syringes and needles
-
Inert gas line (Nitrogen or Argon)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: To the flame-dried three-necked flask under a positive pressure of inert gas, add 3-bromothiophene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.
-
Weinreb Amide Addition: In a separate flame-dried flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise via syringe to the cold (-78 °C) solution of 3-thienyllithium.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Acidification & Extraction: Add 1 M HCl to adjust the pH to ~2-3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Workflow for the Weinreb synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 1-(thiophen-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the laboratory synthesis of 1-(thiophen-3-yl)propan-2-one, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a published, step-by-step procedure for this specific isomer, this guide outlines three plausible and robust synthetic strategies based on established organic chemistry principles: Alkylation of 3-Thiopheneacetonitrile followed by Hydrolysis, Grignard Reagent Acylation, and Friedel-Crafts Acylation. Each method is presented with a detailed experimental protocol, tabulated data for key reaction parameters, and visualizations of the workflow and reaction mechanisms to aid in practical execution.
Introduction
1-(Thiophen-3-yl)propan-2-one, also known as 3-thienylacetone, is a ketone derivative of thiophene. The thiophene moiety is a common scaffold in many pharmaceutical compounds and organic electronic materials. The propanone side chain offers a reactive handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules. This document details three potential synthetic routes for its preparation in a laboratory setting.
Proposed Synthetic Routes
Three primary synthetic strategies are proposed for the preparation of 1-(thiophen-3-yl)propan-2-one:
-
Route 1: Alkylation of 3-Thiopheneacetonitrile and Subsequent Hydrolysis: This two-step approach involves the methylation of commercially available 3-thiopheneacetonitrile, followed by the hydrolysis of the resulting nitrile to the desired ketone. This is considered a highly promising route due to the reliability of both reaction types.
-
Route 2: Grignard Reagent Acylation: This method utilizes the reaction of a 3-thienyl Grignard reagent, prepared from 3-bromothiophene, with a suitable acetylating agent. Careful control of reaction conditions is crucial to favor the formation of the ketone over the tertiary alcohol byproduct.
-
Route 3: Friedel-Crafts Acylation: This classic approach to aryl ketones involves the acylation of a 3-substituted thiophene. However, this method is often challenged by regioselectivity issues in thiophene systems, potentially leading to a mixture of isomers.[1][2]
Route 1: Alkylation of 3-Thiopheneacetonitrile and Subsequent Hydrolysis
Principle
This synthesis proceeds in two distinct steps. The first is the α-alkylation of 3-thiopheneacetonitrile. The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion then reacts with an electrophilic methylating agent, such as methyl iodide, to form 2-(thiophen-3-yl)propanenitrile. The second step is the hydrolysis of the nitrile group to a ketone. This transformation can be achieved under either acidic or basic conditions.[3][4]
Experimental Protocol
Step 1: Synthesis of 2-(thiophen-3-yl)propanenitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-thiopheneacetonitrile (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.[5] Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of 2-(thiophen-3-yl)propanenitrile to 1-(thiophen-3-yl)propan-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-(thiophen-3-yl)propanenitrile from the previous step in a mixture of ethanol and a 6 M aqueous solution of sodium hydroxide (NaOH).
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 6 M hydrochloric acid (HCl). Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the final product by vacuum distillation.
Data Presentation
Table 1: Representative Quantitative Data for Route 1 (based on analogous reactions)
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis |
| Reactant | 3-Thiopheneacetonitrile | 2-(thiophen-3-yl)propanenitrile |
| Reagents | NaH, CH₃I | NaOH, HCl |
| Solvent | Anhydrous THF | Ethanol/Water |
| Temperature | 0 °C to Room Temp. | Reflux |
| Reaction Time | 12-16 hours | 4-6 hours |
| Representative Yield | 70-85% | 60-75% |
Visualization
References
Application Notes and Protocols for 1-(3-Thienyl)-2-propanone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Thienyl)-2-propanone is a versatile ketone building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex heterocyclic compounds. Its thiophene ring is a key structural motif in numerous pharmacologically active molecules, serving as a bioisostere for phenyl groups and contributing to enhanced biological activity and improved pharmacokinetic profiles. This document provides detailed protocols for the application of this compound in the synthesis of thienyl chalcones, a class of compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial drug discovery.
Application: Synthesis of Thienyl Chalcones
This compound serves as a key reactant in the Claisen-Schmidt condensation to produce a diverse library of thienyl chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important flavonoids and isoflavonoids. The presence of the thienyl moiety in the chalcone scaffold has been shown to enhance their therapeutic properties.
Experimental Protocol: Synthesis of (E)-1-(3-thienyl)-4-phenylbut-3-en-2-one (A Representative Thienyl Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (10% w/v in water)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., 4:1 hexane:ethyl acetate)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 30 mL of 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 10 mL of 10% aqueous sodium hydroxide solution dropwise over 15 minutes.
-
Reaction Monitoring: The reaction mixture will typically turn cloudy and a precipitate may form. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using TLC by spotting the reaction mixture against the starting materials.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the flask in an ice bath for 30 minutes to promote further precipitation.
-
Pour the cold reaction mixture into 100 mL of ice-cold water and acidify to a pH of approximately 6 with glacial acetic acid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water (3 x 20 mL) to remove any residual base and salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified (E)-1-(3-thienyl)-4-phenylbut-3-en-2-one.
-
Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Activities of Thienyl Chalcones
Thienyl chalcones derived from this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for further drug development.
Anticancer Activity
Thienyl chalcones have shown significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]
Table 1: Anticancer Activity of Representative Thienyl Chalcones [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| Thienyl Chalcone Derivative 5a | Breast (MCF7) | 7.87 ± 2.54 |
| Thienyl Chalcone Derivative 5b | Breast (MCF7) | 4.05 ± 0.96 |
| Thienyl Chalcone Derivative 5a | Colon (HCT116) | 18.10 ± 2.51 |
| Thienyl Chalcone Derivative 9a | Colon (HCT116) | 17.14 ± 0.66 |
| Thienyl Chalcone Derivative 5a | Lung (A549) | 41.99 ± 7.64 |
| Thienyl Chalcone Derivative 9b | Lung (A549) | 92.42 ± 30.91 |
Antimicrobial Activity
Chalcones containing a thiophene moiety have also been evaluated for their antibacterial and antifungal properties.[2]
Table 2: Antibacterial Activity of a Representative Thienyl Chalcone [2]
| Compound | Bacterial Strain | EC50 (µg/mL) |
| Thienyl Sulfonate Chalcone 2l | Xanthomonas axonopodis pv. citri | 11.4 |
Table 3: Antiviral Activity of a Representative Thienyl Chalcone [2]
| Compound | Virus | EC50 (µg/mL) |
| Thienyl Sulfonate Chalcone 2e | Tobacco Mosaic Virus (TMV) | 44.3 |
Signaling Pathways and Mechanisms of Action
The biological effects of thienyl chalcones are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Thienyl chalcones have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This involves the upregulation of pro-apoptotic proteins such as Bax and p53, and the activation of caspases, which are proteases that execute the apoptotic program.
Caption: Proposed apoptotic pathway induced by thienyl chalcones.
Anti-inflammatory Mechanism: Modulation of Inflammatory Pathways
Chalcones are known to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for 3-thienyl derivatives is emerging, the general mechanism for chalcones provides a strong rationale for their anti-inflammatory potential.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of thienyl chalcones from this compound is outlined below.
Caption: Workflow for thienyl chalcone synthesis and evaluation.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(3-Thienyl)-2-propanone as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Thienyl)-2-propanone is a versatile ketone-containing heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its thiophene ring and reactive ketone group allow for diverse chemical modifications, leading to the development of novel therapeutic agents and research probes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aminoketones, chalcones, and as a precursor for more complex heterocyclic systems.
Key Applications
-
Synthesis of Aminoketone Derivatives with Anti-Inflammatory Potential: this compound can be readily converted to aminoketones through reactions such as the Mannich reaction. These aminoketone derivatives have shown promise as anti-inflammatory agents.
-
Preparation of Chalcones as Bioactive Scaffolds: Through Claisen-Schmidt condensation with various aromatic aldehydes, this compound is a key building block for the synthesis of thienyl-containing chalcones. These chalcones have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
-
Intermediate in the Synthesis of Approved Pharmaceuticals: Derivatives of thienyl propanone are crucial intermediates in the industrial synthesis of certain approved drugs. For instance, a structurally related compound, 3-methylamino-1-(2-thienyl)-1-propanone, is a key intermediate in the synthesis of the antidepressant Duloxetine.
-
Precursor for Fused Heterocyclic Systems: The reactive nature of this compound and its derivatives allows for their use in the construction of more complex fused heterocyclic systems, such as thieno[2,3-c]pyran-3-ones, which are of interest in medicinal chemistry.
Data Presentation
Table 1: Anti-Inflammatory and Cytotoxic Activity of Selected Thienyl Chalcone Derivatives
The following table summarizes the in vitro biological activity of various chalcone derivatives, some of which are structurally related to those that can be synthesized from this compound. This data highlights the potential of this class of compounds as therapeutic agents.
| Compound ID | Structure | Biological Activity | IC50 (µM) | Cell Line | Reference |
| 3h | Chalcone analogue | iNOS Inhibition | 11.9 ± 1.1 | RAW264.7 | [1] |
| 3l | Chalcone analogue | iNOS Inhibition | 4.6 ± 1.7 | RAW264.7 | [1] |
| 5a | Bis-chalcone with thiophene | Cytotoxicity | 7.87 ± 2.54 | MCF7 | [2] |
| 5b | Bis-chalcone with thiophene | Cytotoxicity | 4.05 ± 0.96 | MCF7 | [2] |
| 9a | Bis-chalcone with thiophene | Cytotoxicity | 17.14 ± 0.66 | HCT116 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(3-thienyl)propan-1-one Hydrochloride (Mannich Reaction)
This protocol describes the synthesis of a β-aminoketone from a thienyl ketone via the Mannich reaction. While the provided literature procedure is for the 2-thienyl isomer, it can be adapted for the 3-thienyl isomer.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of a thienyl aminoketone via the Mannich reaction.
Materials:
-
This compound (or 2-acetylthiophene as per the literature example)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (12N)
-
Ethanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and ethanol (80 ml).
-
Add 1 ml of 12N hydrochloric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours with stirring.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Dilute the solution with ethanol (100 ml) and acetone (500 ml).
-
Chill the solution in an ice bath or refrigerator overnight to induce crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold acetone and dry under vacuum to yield 3-(dimethylamino)-1-(3-thienyl)propan-1-one hydrochloride.
Expected Yield: 73% (based on the 2-thienyl isomer).[3]
Protocol 2: Synthesis of a Thienyl Chalcone via Claisen-Schmidt Condensation
This protocol provides a general procedure for the base-catalyzed Claisen-Schmidt condensation of a ketone with an aromatic aldehyde to form a chalcone.[4]
Workflow Diagram:
Caption: General workflow for the synthesis of a thienyl chalcone.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
95% Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Test tube or small flask
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a test tube or small flask, dissolve this compound (3 mmol) and the aromatic aldehyde (3 mmol) in 3 ml of 95% ethanol.
-
While stirring, add 1 ml of 10% aqueous NaOH solution.
-
Continue stirring at room temperature until a precipitate begins to form.
-
Allow the mixture to stand for 20 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Collect the crude product by vacuum filtration and wash the crystals with 2 ml of ice-cold water.
-
Recrystallize the solid from a minimal amount of hot ethyl acetate.
-
Collect the purified crystals by vacuum filtration and dry to obtain the thienyl chalcone.
Signaling Pathway
Inhibition of NF-κB and MAPK Signaling by Thienyl Ketone Derivatives
Several studies have indicated that chalcone derivatives, including those with heterocyclic rings like thiophene, can exert their anti-inflammatory effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6]
NF-κB and MAPK Signaling Pathway Diagram:
Caption: Proposed mechanism of anti-inflammatory action of thienyl chalcones.
Conclusion
This compound is a valuable and versatile research intermediate with significant potential in drug discovery and development. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and biological activities of novel compounds derived from this promising scaffold. Further investigation into the specific molecular targets and mechanisms of action of these derivatives will be crucial for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 1-(3-Thienyl)-2-propanone, a compound of interest in forensic science and drug development. The protocols outlined below are based on established analytical techniques and are intended to serve as a guide for developing and validating in-house methods.
Introduction
This compound is a ketone derivative of thiophene. Its structural similarity to phenyl-2-propanone (P2P), a well-known precursor in the clandestine synthesis of amphetamine-type stimulants, makes it a compound of forensic interest. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, including seized materials and laboratory samples. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), along with spectroscopic data for identification.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the analytical methods described. These values should be considered as a general guide, and it is essential to perform in-house validation to establish specific performance parameters.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 - 0.72 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 1 - 2.5 ng/mL[1][2] |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 83.2 - 106%[1][2] |
| Precision (%RSD) | ≤ 15% |
Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 10 - 20 µg/L[3] |
| Limit of Quantification (LOQ) | 30 - 60 µg/L (estimated) |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 92 - 99%[3] |
| Precision (%RSD) | ≤ 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.
3.1.1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following is a general protocol for solid or liquid samples.
-
Solid Samples:
-
Accurately weigh approximately 10 mg of the homogenized sample into a glass vial.
-
Add 10 mL of a suitable volatile organic solvent such as methanol, acetone, or dichloromethane.[4]
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.[4]
-
Perform serial dilutions with the same solvent to bring the concentration within the calibrated range of the instrument.
-
-
Liquid Samples:
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute with a suitable volatile organic solvent to the desired concentration.
-
If the sample is aqueous, a liquid-liquid extraction (LLE) into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is necessary.
-
3.1.2. Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
3.1.3. Data Analysis
-
Identification: The retention time and the mass spectrum of the analyte are compared with a certified reference standard. The fragmentation pattern of ketones often involves alpha-cleavage and McLafferty rearrangement.[5][6][7]
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its response from the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
HPLC-UV is a robust and widely available technique for the quantification of compounds with a UV chromophore, such as this compound. For enhanced sensitivity and specificity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[8]
3.2.1. Sample Preparation (with DNPH Derivatization)
-
Prepare a stock solution of the sample in acetonitrile.
-
To 1 mL of the sample solution, add 1 mL of a solution of 2,4-dinitrophenylhydrazine (in acetonitrile with a small amount of sulfuric acid as a catalyst).
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
3.2.2. Instrumental Parameters
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
UV Detector:
-
Wavelength: 360 nm for DNPH derivatives.[8] For underivatized analysis, a UV scan should be performed to determine the wavelength of maximum absorbance.
-
3.2.3. Data Analysis
-
Identification: The retention time of the derivatized analyte is compared to that of a derivatized standard.
-
Quantification: A calibration curve is generated using a series of derivatized standards. The concentration of the analyte in the sample is calculated from this curve.
Spectroscopic Data for Identification
The following provides expected spectroscopic characteristics for this compound, which are crucial for its unambiguous identification.
Mass Spectrum (MS)
-
Molecular Ion (M+): m/z = 140.
-
Key Fragmentation Ions: The mass spectrum is expected to show characteristic fragments resulting from the loss of the acetyl group (CH₃CO, m/z 43) and cleavage of the thiophene ring. Common fragments for thienyl ketones include ions at m/z 111 (M-C₂H₃) and m/z 83 (thiophene ring fragment).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons, and the three protons on the thiophene ring. The chemical shifts and coupling patterns will be characteristic of the 3-substituted thiophene ring. For the isomeric 1-(2-thienyl)-1-propanone, characteristic shifts are observed.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl and methylene carbons, and the four carbons of the thiophene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic/Thiophene): Bands around 3100 cm⁻¹.[10]
-
C-S Stretch (Thiophene): Bands in the region of 600-800 cm⁻¹.[11][12]
-
C-H Bending (Thiophene Ring): Characteristic out-of-plane bending vibrations in the 700-900 cm⁻¹ region.[10][12]
Visualizations
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Conclusion
The analytical methods presented provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For unambiguous identification, a combination of chromatographic separation and mass spectrometric detection (GC-MS) is recommended. HPLC-UV offers a reliable alternative for quantitative analysis, particularly when coupled with a derivatization step to enhance sensitivity. It is imperative that any method is fully validated in-house to ensure the accuracy and reliability of the results.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. 1-(2-Thienyl)-1-propanone(13679-75-9) 1H NMR [m.chemicalbook.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. journalwjarr.com [journalwjarr.com]
- 12. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Purification of 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1-(3-Thienyl)-2-propanone is a ketone derivative of thiophene. Thiophene-containing compounds are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The purity of such intermediates is paramount in drug development and chemical synthesis, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications. Therefore, robust purification techniques are essential to ensure the quality and reliability of subsequent experimental results.
The choice of purification method for this compound depends primarily on the nature and quantity of the impurities, the scale of the reaction, and the required final purity. The most common impurities are typically unreacted starting materials, reagents from the synthesis, and side-products. Common purification techniques applicable to ketones like this compound include vacuum distillation, flash column chromatography, and chemical extraction.
-
Vacuum Distillation is ideal for separating the product from non-volatile impurities or solvents with significantly different boiling points. It is a scalable method suitable for large quantities of material.
-
Flash Column Chromatography offers high resolution for separating compounds with similar polarities. It is highly effective for removing impurities that are difficult to separate by other means but is often less practical for very large-scale purifications.
-
Bisulfite Extraction is a chemical method that can selectively remove methyl ketones from a mixture of organic compounds. The ketone forms a solid adduct with sodium bisulfite, which can be filtered off and then decomposed to regenerate the pure ketone.[1][2]
Comparison of Purification Techniques
For effective decision-making, the following table summarizes the key aspects of the primary purification methods.
| Parameter | Vacuum Distillation | Flash Column Chromatography | Bisulfite Extraction |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential adsorption/partitioning between a stationary and mobile phase. | Reversible chemical reaction to form a separable adduct.[1] |
| Best For | Removing non-volatile impurities; large-scale purification (>5 g). | Separating complex mixtures or impurities with similar boiling points; high-purity applications. | Selectively removing the target methyl ketone from non-carbonyl impurities.[2] |
| Typical Purity | >98% (depends on impurity profile) | >99% | >98% |
| Scale | Milligrams to Kilograms | Milligrams to ~100 grams | Grams to Kilograms |
| Key Advantage | Scalable, efficient for certain impurity types. | High resolution and versatility. | High selectivity for ketones. |
| Disadvantages | Requires thermal stability of the compound; ineffective for impurities with close boiling points. | Can be time-consuming and solvent-intensive; less economical for large scale. | Requires an additional step to regenerate the ketone; may not be effective for all ketone structures.[2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is recommended when the primary impurities are non-volatile (e.g., salts, high molecular weight polymers) or have boiling points that differ by at least 25 °C from the product at the working pressure.
Materials:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask(s)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with controller (or oil bath)
-
Vacuum pump (diaphragm or rotary vane) with tubing
-
Cold trap and Dewar flask (with dry ice/acetone or liquid nitrogen)
-
Manometer (pressure gauge)
-
Glass wool for insulation
-
Vacuum grease
Procedure:
-
Preparation: Ensure all glassware is dry and free of cracks. Inspect for any defects that could cause an implosion under vacuum.
-
Assembly:
-
Place the crude this compound and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
Assemble the short-path distillation apparatus. Lightly grease all ground-glass joints to ensure a good seal.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Attach the vacuum tubing from the vacuum adapter to a cold trap, and then to the vacuum pump. Include a manometer in the line to monitor the pressure.
-
-
Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring the crude material.
-
Slowly turn on the vacuum pump and allow the pressure to stabilize. Remove any low-boiling solvents at this stage without heating.
-
Once a stable, low pressure is achieved, begin to gently heat the distilling flask.
-
Collect any initial low-boiling impurities in a separate receiving flask (forerun).
-
Increase the temperature gradually until the product begins to distill. Record the temperature and pressure at which the main fraction is collected.
-
Collect the pure this compound in a clean, tared receiving flask.
-
Stop the distillation when the temperature rises or drops significantly, or when only a small residue remains.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and condenser water.
-
Weigh the collected fraction and determine the yield.
-
-
Analysis: Analyze the purity of the distilled product using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with similar polarity and boiling points to the target compound.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Sand (washed)
-
Pressurized air or nitrogen source
-
Sample vials or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Using TLC, identify a solvent system in which this compound has an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Open the stopcock to drain some solvent, and add more slurry until the desired column height is reached (typically 15-20 cm).
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is just absorbed onto the sand.
-
Gently add a small amount of fresh eluent, and again drain it to the top of the sand layer. Repeat this wash step once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure from the air/nitrogen line to achieve a solvent flow rate of about 2 inches/minute.
-
Begin collecting fractions in test tubes or vials immediately.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Analysis: Confirm the purity of the isolated product by GC-MS or NMR.
Visualizations
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
Application Notes and Protocols for 3-Acetonylthiophene (3-Acetylthiophene)
Note on Nomenclature: The compound commonly referred to as 3-acetylthiophene is the most likely subject of this document. "3-acetonylthiophene" may be a less common synonym or a potential misnomer. The following procedures are based on the available data for 3-acetylthiophene.
These application notes provide detailed procedures for the safe handling and appropriate storage of 3-acetylthiophene, a crucial heterocyclic building block in pharmaceutical and functional materials synthesis. Adherence to these guidelines is essential to maintain the compound's integrity and ensure the safety of laboratory personnel.
Physicochemical and Hazard Data
Proper handling and storage protocols are informed by the compound's physical properties and potential hazards.
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol |
| Appearance | White to tan solid |
| Melting Point | 57-62 °C |
| Boiling Point | 208-210 °C at 748 mmHg |
| Solubility | Soluble in alcohol. Limited solubility in water. |
| Stability | Considered stable when stored in a cool, dark place under an inert atmosphere. May darken upon exposure to light and air.[1] |
| Hazards | Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Harmful to aquatic life with long lasting effects.[2] |
Application Note: Handling Procedures
Due to its hazardous nature, 3-acetylthiophene requires careful handling to prevent exposure and maintain its chemical purity.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | Prevents skin contact, which can be harmful.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the risk of inhaling harmful vapors.[3] |
2.2. Engineering Controls
-
Ventilation: All manipulations of 3-acetylthiophene should be conducted in a well-ventilated laboratory or within a certified chemical fume hood to minimize inhalation risks.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as it is a highly flammable liquid and vapor.[2][4][5] Use explosion-proof electrical and lighting equipment.[2][4]
2.3. General Handling Practices
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Avoid contact with skin and eyes.[3]
-
Avoid inhalation of dust or vapors.[3]
Application Note: Storage Procedures
Proper storage is critical to preserve the stability and quality of 3-acetylthiophene.
3.1. General Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Protect from light and air, as the compound may darken upon exposure, indicating potential degradation.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]
3.2. Recommended Storage Temperatures
| Storage Duration | Recommended Temperature | Notes |
| Short-term | Refrigeration (2-8 °C) | For solids and solutions.[1] |
| Long-term | -20°C to -80°C | For extended preservation of solids.[1] |
3.3. Incompatible Materials
To prevent hazardous reactions, avoid storing 3-acetylthiophene with the following:
Experimental Protocols
4.1. Protocol for Receiving and Storing a New Shipment
-
Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before handling the container, put on the appropriate personal protective equipment as outlined in section 2.1.
-
Verify Chemical Identity: Confirm that the label on the container matches the chemical ordered (3-acetylthiophene) and review the accompanying Safety Data Sheet (SDS).
-
Date the Container: Mark the container with the date of receipt and the date it is first opened.
-
Transfer to Storage: Immediately transfer the container to the designated storage location, following the temperature and environmental recommendations in section 3.
-
Update Inventory: Record the chemical's arrival, quantity, and storage location in the laboratory's chemical inventory system.
4.2. Protocol for Dispensing and Use
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.
-
Don PPE: Wear all required personal protective equipment.
-
Equilibrate to Room Temperature: If stored at a low temperature, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere (if necessary): For sensitive applications or long-term storage of the remaining material, flush the container with an inert gas (argon or nitrogen) before and after dispensing.
-
Dispense: Carefully weigh or measure the required amount of 3-acetylthiophene. Use only non-sparking tools.[2][4]
-
Seal Container: Tightly close the container immediately after dispensing.
-
Clean Up: Clean any spills immediately according to established laboratory procedures. Decontaminate all equipment used.
-
Return to Storage: Promptly return the container to its designated storage location.
-
Dispose of Waste: Dispose of any waste material in a properly labeled hazardous waste container.
Visualizations
Caption: Decision workflow for receiving and storing 3-acetylthiophene.
Caption: Step-by-step protocol for the safe dispensing of 3-acetylthiophene.
References
Application Notes and Protocols for 1-(Thienyl)-Propanone Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienylpropanone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. While the specific isomer 1-(3-thienyl)-2-propanone is not extensively documented in publicly available research, its structural analogs, particularly 3-amino-1-(2-thienyl)-1-propanone and its derivatives, are crucial intermediates in the synthesis of prominent pharmaceutical agents. These compounds serve as foundational building blocks for molecules targeting a range of biological processes, from neurotransmitter reuptake to inflammatory cascades.
This document provides detailed application notes and experimental protocols related to the synthesis and biological evaluation of 1-(thienyl)-propanone derivatives, with a primary focus on the well-studied 2-thienyl analogs due to the wealth of available data. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents based on this privileged scaffold.
Key Applications in Medicinal Chemistry
Derivatives of 1-(thienyl)-propanone have demonstrated utility in several key areas of drug discovery and development:
-
Central Nervous System (CNS) Agents: The most notable application is in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). The compound 3-methylamino-1-(2-thienyl)-1-propanone is a key precursor to Duloxetine, a widely prescribed antidepressant used to treat major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] The thienyl moiety is a critical structural feature, and modifications to this core can lead to compounds with altered selectivity and potency for serotonin (SERT) and norepinephrine (NET) transporters.[3][4]
-
Anti-inflammatory Agents: Thiophene-containing compounds, including chalcone derivatives bearing a thienyl group, have shown promising anti-inflammatory properties.[5][6][7] These molecules can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[8][9]
-
Anticancer Agents: The cytotoxic potential of 1-aryl-3-amino-1-propanone derivatives has been evaluated against various cancer cell lines. These compounds can induce cell death and inhibit cell proliferation, making them interesting candidates for further development as anticancer agents.[10][11][12]
-
Antimicrobial Agents: Certain thiophene derivatives have been investigated for their antimicrobial activity. The structural versatility of the thienylpropanone scaffold allows for the introduction of various functional groups that can enhance their activity against a range of microbial pathogens.[5]
Quantitative Biological Data
The following tables summarize the quantitative biological data for various derivatives related to the 1-(thienyl)-propanone scaffold.
Table 1: Cytotoxicity of Duloxetine and Related Precursors
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Duloxetine | MKN45 (gastric cancer) | MTT | 40.41 | [10][11][12] |
| Duloxetine | NIH3T3 (normal fibroblast) | MTT | 15.79 | [10][11][12] |
| Cisplatin | MKN45 (gastric cancer) | MTT | 12.49 | [10][11][12] |
| Cisplatin | NIH3T3 (normal fibroblast) | MTT | 24.9 | [10][11][12] |
Table 2: Serotonin and Norepinephrine Transporter Affinity of Duloxetine
| Transporter | Binding Affinity (Ki, nM) | Reference |
| Human Serotonin Transporter (SERT) | 0.8 | [1][2] |
| Human Norepinephrine Transporter (NET) | 7.5 | [1][2] |
Table 3: Anti-inflammatory Activity of Thiophene Derivatives
| Compound Class | Biological Effect | Assay | IC50 | Reference |
| Thiophene Derivatives | Inhibition of NO production in LPS-stimulated BV-2 microglial cells | Griess Assay | 79.5 µM and 98.5 µM for compounds 7 and 8 respectively | [8] |
| Thiophene Derivatives | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Griess Assay | 2.5, 20.0, and 6.7 µg/mL for compounds 9, 33, and 43 respectively | [8] |
| Chalcone Derivatives | Inhibition of TNFα-induced NF-κB activation | Luciferase Reporter Assay | 8 µM (Flavokawain C) and 11 µM (Calomelanone) | [13][14] |
Experimental Protocols
Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride
This protocol describes a common method for the synthesis of a key precursor for Duloxetine.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Methylamine (40% in water)
-
Ethanol
-
Appropriate reaction vessels and purification apparatus
Procedure:
-
Acylation of Thiophene: React thiophene with 3-chloropropionyl chloride in a suitable solvent. This Friedel-Crafts acylation reaction introduces the propanone chain to the thiophene ring.
-
Amination: The resulting 3-chloro-1-(2-thienyl)-1-propanone is then reacted with an excess of methylamine (e.g., 20 equivalents of a 40% aqueous solution).[15]
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70-80°C) for several hours (e.g., 6 hours) in a solvent such as ethanol.[15]
-
Work-up and Purification: After the reaction is complete, the solvent is partially removed, and the product, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, is crystallized and collected.[15] The product can be further purified by recrystallization.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of thienylpropanone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN45, HepG2) and a normal cell line (e.g., NIH3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like cisplatin).[10][16]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
NF-κB Luciferase Reporter Assay
This protocol is used to assess the inhibitory effect of compounds on the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., K562 or THP-1 reporter cells).[13][17]
-
Cell culture medium and 96-well plates.
-
Test compound.
-
Stimulating agent (e.g., TNFα at 10-20 ng/mL or LPS at 100 ng/mL).[13][17]
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[17]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate.[17]
-
Compound Pre-treatment: Treat the cells with different concentrations of the test compound for a period of time (e.g., 2 hours).[13]
-
Stimulation: Add the stimulating agent (TNFα or LPS) to the wells to activate the NF-κB pathway and incubate for a further period (e.g., 6 hours).[13][17]
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase for transient transfection or untreated stimulated cells). Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.[13]
Western Blot Analysis for SYK, Src, and TAK1 Kinase Phosphorylation
This protocol is for determining the effect of a test compound on the phosphorylation status of key signaling kinases.
Materials:
-
Cells of interest.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of SYK, Src, and TAK1).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells with ice-cold lysis buffer.[15][18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[15]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.[15][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][18]
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[18]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The 1-(thienyl)-propanone scaffold and its derivatives represent a valuable platform for the development of new therapeutic agents. Their established role as precursors to CNS-active drugs, coupled with emerging evidence of their anti-inflammatory and anticancer potential, underscores their importance in medicinal chemistry. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis of novel analogs and to investigate their biological activities in a systematic and quantitative manner. Further derivatization of this scaffold holds the promise of yielding new drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. CYTOTOXIC EFFECTS OF DULOXETINE ON MKN45 AND NIH3T3 CELL LINES AND GENOTOXIC EFFECTS ON HUMAN PERIPHERAL BLOOD LYMPHOCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Thophene Compounds in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thiophene Compounds in Materials Science
Thiophene-based materials have emerged as a cornerstone in the field of organic electronics and materials science.[1] The intrinsic electronic properties of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, make it an exceptional building block for a wide array of functional organic materials.[2] Its derivatives, particularly polythiophenes and oligothiophenes, are renowned for their excellent charge transport capabilities, tunable optical and electronic properties, and good environmental and thermal stability.[3][4] These characteristics have led to their successful integration into a variety of electronic devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[3][4][5]
The versatility of thiophene chemistry allows for the precise tuning of material properties through the introduction of various functional groups. For instance, attaching alkyl side chains to the thiophene backbone enhances solubility, making these materials compatible with solution-based processing techniques, which are crucial for fabricating large-area and flexible electronic devices.[6] Furthermore, the development of donor-acceptor (D-A) architectures, where electron-rich thiophene units are combined with electron-deficient moieties, has enabled the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing the performance of organic solar cells and OLEDs.[7] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and device fabrication of thiophene-based materials.
Applications of Thiophene Compounds
Thiophene compounds are at the forefront of research and development in several areas of materials science:
-
Organic Photovoltaics (OPVs): Thiophene-based polymers, such as the well-studied poly(3-hexylthiophene) (P3HT), are widely used as the electron donor material in bulk heterojunction solar cells.[8] Their ability to absorb sunlight and efficiently transport holes, combined with their processability, makes them ideal for creating low-cost, flexible solar panels.
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are utilized as charge transport and emissive materials in OLEDs. Their high charge carrier mobility and tunable emission colors contribute to the development of vibrant and energy-efficient displays and lighting solutions.[9] The planar structure of thiophene compounds can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport and device efficiency.[9]
-
Organic Field-Effect Transistors (OFETs): The excellent semiconducting properties of thiophene-based materials make them prime candidates for the active channel layer in OFETs.[10] These transistors are the fundamental building blocks of flexible circuits, sensors, and displays. The performance of thiophene-based OFETs is highly dependent on the molecular ordering and crystallinity of the thin film.[10]
-
Sensors: The optical and electronic properties of polythiophenes can change in response to various environmental stimuli, such as temperature, solvents, and the presence of specific molecules.[11] This responsivity makes them attractive for use in chemical and biological sensors.[5]
-
Electrochromic Devices: The ability of polythiophenes to change color upon the application of an electrical potential is exploited in electrochromic devices, such as smart windows and displays.[3]
Quantitative Data Summary
The performance of electronic devices based on thiophene compounds is highly dependent on the specific material used and the device architecture. The following tables summarize key performance parameters for various thiophene-based materials in different applications.
Table 1: Performance of Thiophene-Based Organic Solar Cells
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Fused-Thiophene Small Molecule 1 | PC71BM | 5.41 | 0.87 | 11.04 | 57 |
| Fused-Thiophene Small Molecule 2 | PC71BM | 6.20 | 0.95 | 12.01 | 54 |
| Star-shaped D–π–A molecule 6 | PC71BM | 2.87 | 0.96 | - | - |
| Single-thiophene derivative (TTZD) in ternary blend | PTB7-Th:IEICO-4F | 10.63 | - | - | - |
Table 2: Performance of Thiophene-Based Organic Light-Emitting Diodes
| Emissive Material | Device Architecture | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Color |
| Th-BN (MR-TADF emitter) | Green OLED | 34.6 | >1000 | Green |
| Branched Oligothiophene | OLED | 0.45 | 10500 | - |
Table 3: Performance of Thiophene-Based Organic Field-Effect Transistors
| Semiconductor Material | Device Architecture | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio (Ion/Ioff) |
| Regioregular poly(3-(4-octylphenyl)thiophene) (POPT) | - | 4 | - |
| Liquid crystalline regioregular polythiophenes (PQTs) | TFT | 0.14 | >10⁷ |
| Thieno[3,2-b]thiophene and benzothiadiazole co-polymer | BGTC OFET | 0.1 | 3.5 x 10³ |
| Furan-substituted benzothiadiazole | BGBC OFET | 0.0122 | - |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Polymerization
This protocol describes a common method for synthesizing P3HT using ferric chloride (FeCl₃) as an oxidizing agent.
Materials:
-
3-hexylthiophene (3HT) monomer
-
Anhydrous ferric chloride (FeCl₃)
-
Chloroform (anhydrous)
-
Methanol
-
Nitrogen gas
-
Reaction flask, syringe, magnetic stirrer, and standard glassware
Procedure:
-
Monomer Solution Preparation: In a reaction flask, dissolve the desired amount of 3-hexylthiophene monomer in anhydrous chloroform. The initial concentration of the monomer is typically kept around 0.05 M.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in chloroform. The molar ratio of monomer to FeCl₃ is typically maintained at 1:4.
-
Polymerization: Flush the reaction flask containing the FeCl₃ suspension with nitrogen gas and seal it. Slowly add the 3-hexylthiophene solution to the FeCl₃ suspension using a syringe while stirring vigorously.
-
Reaction: Allow the polymerization to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation and Washing: After the reaction is complete, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Filter the precipitated P3HT and wash it repeatedly with methanol until the filtrate becomes colorless. This step is crucial to remove any remaining FeCl₃ and oligomers.
-
Drying: Dry the purified P3HT powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Solar Cell
This protocol details the fabrication of a standard organic solar cell using a blend of P3HT and[11][11]-phenyl-C61-butyric acid methyl ester (PCBM).
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
P3HT
-
PCBM
-
Chlorobenzene (or other suitable organic solvent)
-
Metal for top electrode (e.g., Aluminum or Calcium/Aluminum)
-
Spin coater
-
Thermal evaporator
-
Hotplate
-
UV-Ozone cleaner (optional)
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen. Optional: Treat the substrates with UV-Ozone for 10-15 minutes to improve the wettability and work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: In a nitrogen-filled glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.
-
HTL Annealing: Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
Active Layer Solution Preparation: Prepare a blend solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in chlorobenzene. The total concentration is usually around 20-30 mg/mL. Stir the solution overnight at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer. The spin speed will determine the thickness of the active layer (a typical speed is 1000-2000 rpm).
-
Active Layer Annealing: Anneal the active layer on a hotplate inside the glovebox. A common annealing temperature for P3HT:PCBM is 130-150 °C for 10-20 minutes. This step promotes the formation of a favorable morphology for charge separation and transport.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal electrode (e.g., 1 nm of Ca followed by 100 nm of Al) through a shadow mask to define the active area of the solar cell.
-
Encapsulation: For long-term stability, encapsulate the device using a UV-curable epoxy and a glass coverslip.
Protocol 3: Fabrication of a Thiophene-Based Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable thiophene-based semiconductor.
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate and gate dielectric, respectively)
-
Thiophene-based organic semiconductor (e.g., a solution-processable oligothiophene or polythiophene)
-
Organic solvent (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Spin coater or solution-shearing setup
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): To improve the performance and ordering of the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution-phase treatment.
-
Organic Semiconductor Deposition:
-
Spin Coating: Dissolve the thiophene-based semiconductor in a suitable organic solvent (e.g., 5-10 mg/mL). Spin-coat the solution onto the treated SiO₂ substrate. The spin speed will control the film thickness.
-
Solution Shearing: This technique can produce highly crystalline films. A blade is used to spread the semiconductor solution over the heated substrate at a controlled speed.
-
-
Semiconductor Annealing: Anneal the semiconductor film at a temperature optimized for the specific material to improve crystallinity and remove residual solvent. This is typically done on a hotplate in a nitrogen-filled glovebox.
-
Source and Drain Electrode Deposition: Using a thermal evaporator and a shadow mask, deposit the gold source and drain electrodes onto the organic semiconductor layer. A typical thickness for the electrodes is 50-100 nm.
-
Characterization: The electrical characteristics of the OFET are measured using a probe station connected to a semiconductor parameter analyzer. Key parameters to be extracted include the charge carrier mobility, on/off current ratio, and threshold voltage.
Mandatory Visualizations
Caption: Workflow for the synthesis of Poly(3-hexylthiophene) (P3HT).
Caption: Experimental workflow for fabricating a P3HT:PCBM organic solar cell.
Caption: Iterative workflow for the discovery and optimization of thiophene-based materials.
References
- 1. Accelerating organic solar cell material's discovery: high-throughput screening and big data - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE00559F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. omec.org.uk [omec.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of oligothiophene semiconductors in aqueous media using silica and chitosan supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Thienyl)-2-propanone
Welcome to the technical support center for the synthesis of 1-(3-thienyl)-2-propanone (also known as 3-thienylacetone). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals improve the yield and purity of their synthesis. The information is based on established chemical principles and analogous procedures for similar aryl-2-propanone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The questions are divided based on the synthetic method.
Method A: Catalytic Ketonization of 3-Thienylacetic Acid
This method is analogous to the industrial synthesis of methyl benzyl ketone from phenylacetic acid and acetic acid over a metal oxide catalyst.[1]
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in this catalytic reaction can stem from several factors:
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Catalyst Inactivity: The catalyst (e.g., thoria or ceria) may be old, poisoned, or not properly activated. Ensure the catalyst is prepared correctly and handled to avoid contamination.[1]
-
Incorrect Temperature: The reaction is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can cause decomposition of the starting material or product, leading to charring and side products. The optimal range is typically 400-450°C.[1]
-
Flow Rate: The rate at which the mixed acids are introduced to the catalyst bed is critical. A flow rate that is too fast results in incomplete reaction, while a rate that is too slow can lead to over-reaction and decomposition.[1]
-
Impure Starting Materials: The presence of impurities in the 3-thienylacetic acid or acetic acid can poison the catalyst. Use high-purity starting materials.
Q2: I am observing a lot of dark, tar-like residue in my reaction tube. Why is this happening?
A2: Tar formation is usually a sign of decomposition at high temperatures. Consider the following:
-
Lower the reaction temperature slightly, ensuring it remains within the active range for ketonization.
-
Increase the flow rate of the reactants to reduce their residence time in the hot zone.
-
Ensure a steady, inert gas flow (like nitrogen or carbon dioxide) to help carry the product out of the reaction zone quickly.[1]
Q3: How can I effectively purify the crude this compound?
A3: The primary purification method is fractional vacuum distillation.
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First, wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted acetic acid and 3-thienylacetic acid.
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Dry the organic layer over an anhydrous salt like sodium sulfate.
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Perform distillation under reduced pressure to prevent decomposition at high temperatures. Collect the fraction boiling at the expected temperature for this compound.[1]
Method B: Synthesis via Reaction with an Organolithium Reagent
This approach involves the reaction of 3-thienylacetic acid with two equivalents of an organolithium reagent, typically methyllithium.[2]
Q1: My main product is a tertiary alcohol, not the desired ketone. What went wrong?
A1: This is a very common side reaction. The ketone product is also an electrophile and can react with a third equivalent of the organolithium reagent. To minimize this:
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Control Stoichiometry: Use no more than two equivalents of methyllithium.
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Temperature Control: Run the reaction at a very low temperature (typically -78 °C using a dry ice/acetone bath) to stabilize the intermediate di-anion.[2]
-
Reverse Addition: Add the 3-thienylacetic acid solution slowly to the methyllithium solution. This maintains an excess of the organolithium initially to form the di-anion but prevents localized excess of the reagent once the ketone starts to form.
Q2: The reaction is not going to completion, and I recover a lot of starting material. How can I improve conversion?
A2: Incomplete reaction is often due to issues with the organolithium reagent or reaction conditions.
-
Reagent Quality: Organolithium reagents are highly reactive and can degrade upon storage. Titrate your methyllithium solution before use to determine its exact concentration.[3]
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Anhydrous Conditions: Organolithium reagents react violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
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Reaction Time/Temperature: After the addition is complete, allow the reaction to stir at low temperature for a sufficient period before slowly warming to room temperature to ensure the reaction is complete.
Q3: The work-up procedure is generating an emulsion, making separation difficult. What should I do?
A3: Emulsions during the acidic work-up can be problematic.
-
Slow Quenching: Perform the acidic quench at a low temperature (0 °C) and add the acid very slowly.
-
Brine Wash: After quenching, washing the organic layer with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous ketone syntheses, which can serve as a benchmark for the synthesis of this compound.
| Parameter | Method A: Catalytic Ketonization[1] | Method B: Organolithium Reaction[2] |
| Starting Material | Phenylacetic Acid | Phenylacetic Acid |
| Reagents | Acetic Acid, Thoria Catalyst | Methyllithium (2 equiv.) |
| Solvent | None (gas phase reaction) | Anhydrous Diethyl Ether or THF |
| Temperature | 430-450 °C | -78 °C to Room Temperature |
| Reaction Time | 12-15 hours (continuous flow) | 1-3 hours |
| Typical Yield | 55-65% | 70-85% (highly variable) |
| Key Challenge | High temperature control, catalyst prep | Strict anhydrous conditions, side reactions |
Experimental Protocols
Method A: Catalytic Ketonization of 3-Thienylacetic Acid (Analogous Procedure)
This protocol is adapted from the synthesis of methyl benzyl ketone.[1]
-
Catalyst Preparation: Prepare a thorium oxide (thoria) catalyst by uniformly coating pea-sized pumice pieces with a solution of thorium nitrate, followed by evaporation of the water and calcination.
-
Apparatus Setup: Pack the catalyst into a heat-resistant glass or quartz tube. Mount the tube in a tube furnace capable of reaching 450 °C. Arrange a dropping funnel to introduce reactants and a collection flask (cooled in an ice bath) to receive the product. The system should be swept with a slow stream of an inert gas like CO₂ or N₂.[1]
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Reaction: Heat the furnace to 430-450 °C. Prepare a solution of 1 mole of 3-thienylacetic acid in 2 moles of glacial acetic acid. Introduce this solution into the reaction tube via the dropping funnel at a slow, steady rate (e.g., 1-2 drops per second).
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Work-up:
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The collected crude product will be a mixture of the ketone, unreacted acids, and water.
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Separate the organic layer. Wash it with water, followed by a saturated sodium bicarbonate solution until CO₂ evolution ceases. Wash again with water.
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Dry the organic layer over anhydrous sodium sulfate.
-
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Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Method B: Synthesis via Reaction with Methyllithium (Analogous Procedure)
This protocol is based on the general reaction of organolithiums with carboxylic acids.[2]
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Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Reaction:
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Dissolve 1 mole of 3-thienylacetic acid in anhydrous diethyl ether or THF and place it in the dropping funnel.
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To the reaction flask, add 2.1 equivalents of methyllithium solution in ether under an inert atmosphere.
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add the 3-thienylacetic acid solution from the dropping funnel to the stirred methyllithium solution, maintaining the temperature below -65 °C. The first equivalent of MeLi will rapidly deprotonate the acid, causing gas evolution.
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After the addition is complete, let the mixture stir at -78 °C for 1 hour.
-
-
Work-up:
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Slowly warm the reaction to room temperature.
-
Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
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Combine the organic layers and wash with water, then with brine.
-
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via catalytic ketonization.
Caption: Decision tree for troubleshooting low yield in the organolithium synthesis method.
References
Technical Support Center: Reactions of 1-(Thiophen-3-yl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(thiophen-3-yl)propan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and downstream reactions of 1-(thiophen-3-yl)propan-2-one.
Synthesis of 1-(Thiophen-3-yl)propan-2-one
Question: My synthesis of 1-(thiophen-3-yl)propan-2-one is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of 1-(thiophen-3-yl)propan-2-one can stem from several factors. A primary cause can be incomplete reaction of the starting materials. Ensure that the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the limiting reagent. Another common issue is the formation of side products. Depending on the synthetic route, potential side reactions could include self-condensation of the starting materials or reactions involving the thiophene ring.
To improve the yield, consider optimizing the reaction conditions. This includes adjusting the temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent can also play a crucial role; ensure it is anhydrous and appropriate for the specific reaction chemistry. Purification losses can also contribute to low yields. Evaluate your purification method for efficiency.
Question: I am observing significant impurity formation during the synthesis. How can I identify and minimize these impurities?
Answer: Impurity formation is a common challenge. The nature of the impurities will depend on your specific synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions such as self-condensation or polymerization, and isomers of the desired product.
To identify the impurities, techniques such as GC-MS, LC-MS, and NMR spectroscopy are invaluable. Once identified, you can take steps to minimize their formation. For instance, if self-condensation is an issue, you might need to adjust the concentration of reactants or the rate of addition of a reagent. If side reactions on the thiophene ring are suspected, using milder reaction conditions or protecting groups might be necessary. A well-designed purification strategy, such as column chromatography with an optimized solvent system, is essential for removing persistent impurities.[1]
Purification of 1-(Thiophen-3-yl)propan-2-one
Question: I am having difficulty purifying 1-(thiophen-3-yl)propan-2-one by column chromatography. The separation is poor, and I am getting co-elution of my product with impurities.
Answer: Poor separation in column chromatography can be due to an inappropriate choice of stationary or mobile phase. For a moderately polar compound like 1-(thiophen-3-yl)propan-2-one, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, needs to be carefully optimized.[1]
Start by performing TLC with various solvent ratios to find a system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal). If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina. For aldehydes and ketones that may be sensitive to the acidic nature of silica, deactivating the silica with a small amount of triethylamine or using neutral alumina can prevent degradation on the column.[1]
Question: My purified 1-(thiophen-3-yl)propan-2-one is unstable and degrades upon storage. How can I improve its stability?
Answer: Ketones, particularly those with adjacent activating groups, can be susceptible to degradation. Thiophene derivatives can also exhibit instability under certain conditions.[2] To enhance stability, store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C). Protect it from light, as photodecomposition can be a degradation pathway.[3] Ensure the compound is free from acidic or basic impurities, which can catalyze degradation. If the compound is particularly sensitive, storing it as a solution in a dry, aprotic solvent might be an option, though this should be tested on a small scale first.
Reductive Amination Reactions
Question: My reductive amination of 1-(thiophen-3-yl)propan-2-one with a primary amine is giving a low yield of the desired secondary amine.
Answer: Low yields in reductive amination can be attributed to several factors. The initial formation of the imine intermediate is a critical step. This equilibrium can be unfavorable. To drive the reaction forward, removal of the water formed during imine formation, for example by using a Dean-Stark apparatus or molecular sieves, can be effective.
The choice of reducing agent is also crucial. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone. A more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred as they are less reactive towards ketones and aldehydes but will efficiently reduce the imine.
Another potential issue is the formation of byproducts. Over-alkylation to form a tertiary amine can occur, especially if the starting amine is used in excess. Careful control of the stoichiometry is important.
Question: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of the starting ketone. How can I prevent this?
Answer: The formation of the corresponding alcohol, (R)-1-(thiophen-3-yl)propan-2-ol, indicates that your reducing agent is not selective enough.[4] While sodium borohydride can be used, its reactivity can lead to the reduction of the starting ketone. To minimize this side reaction, it is recommended to use a milder and more chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to preferentially reduce the iminium ion over the carbonyl group.
Alternatively, a two-step procedure can be employed. First, form the imine by reacting 1-(thiophen-3-yl)propan-2-one with the amine, often with a catalytic amount of acid. After confirming imine formation, the reducing agent is then added in a separate step.
Aldol Condensation Reactions
Question: My aldol condensation of 1-(thiophen-3-yl)propan-2-one with an aromatic aldehyde is not proceeding to completion.
Answer: The aldol condensation is an equilibrium reaction, and in some cases, the equilibrium may not favor the product.[5] To drive the reaction to completion, you can try several strategies. Increasing the reaction temperature can help, as the dehydration step to form the conjugated enone is often favored at higher temperatures.[6] The choice of base is also important. A stronger base may be required to generate a sufficient concentration of the enolate.
If the reaction is still sluggish, consider using a different solvent. The solvent can influence the solubility of the reactants and the stability of the intermediates. In some cases, a solvent-free reaction can lead to higher yields.[7]
Question: I am getting a complex mixture of products in my aldol condensation reaction. What are the likely side products and how can I avoid them?
Answer: A complex product mixture in an aldol condensation can arise from several side reactions. Self-condensation of 1-(thiophen-3-yl)propan-2-one can occur if it reacts with itself instead of the intended aldehyde. To minimize this, you can slowly add the ketone to a solution of the aldehyde and the base.
If the aldehyde has α-hydrogens, it can also undergo self-condensation. Using an aldehyde without α-hydrogens, such as benzaldehyde, can simplify the reaction mixture.
Another possibility is the formation of both the aldol addition product (the β-hydroxy ketone) and the condensation product (the α,β-unsaturated ketone). If you desire the condensation product, ensure the reaction is heated sufficiently to promote dehydration.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of 1-(thiophen-3-yl)propan-2-one?
A1: The choice of solvent is highly dependent on the specific synthetic route. For reactions involving organometallic reagents, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. For other synthetic approaches, a variety of aprotic solvents may be suitable. It is essential to consult the specific literature procedure for the chosen synthetic method.
Q2: How can I confirm the identity and purity of my synthesized 1-(thiophen-3-yl)propan-2-one?
A2: A combination of spectroscopic and chromatographic techniques should be used. Proton and Carbon-13 NMR spectroscopy will confirm the structure of the compound. Mass spectrometry will confirm the molecular weight. The purity can be assessed by GC or HPLC analysis.
Q3: What are the optimal conditions for a reductive amination reaction with 1-(thiophen-3-yl)propan-2-one?
A3: Optimal conditions will vary depending on the amine used. A good starting point is to use a 1:1 to 1.2:1 molar ratio of the amine to the ketone. A chemoselective reducing agent such as sodium triacetoxyborohydride is often a good choice. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or an ethereal solvent like THF at room temperature. The reaction progress should be monitored by TLC or LC-MS.
Q4: What type of base is recommended for an aldol condensation with 1-(thiophen-3-yl)propan-2-one?
A4: For a base-catalyzed aldol condensation, common choices include alkali metal hydroxides like sodium hydroxide or potassium hydroxide in a protic solvent like ethanol.[8][9] For reactions requiring a stronger, non-nucleophilic base, options like lithium diisopropylamide (LDA) in an aprotic solvent like THF can be used, although this may favor the aldol addition product over the condensation product unless heated.
Q5: Are there any known incompatibilities of 1-(thiophen-3-yl)propan-2-one?
A5: Thiophene-containing compounds can be sensitive to strong oxidizing agents and certain acids. The ketone functionality is reactive towards strong reducing agents and nucleophiles. It is advisable to avoid these conditions unless they are part of a planned reaction sequence.
Data Presentation
Table 1: Illustrative Data for Reductive Amination of 1-(Thiophen-3-yl)propan-2-one with Benzylamine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) |
| 1 | NaBH₄ | Methanol | 0 to 25 | 4 | 45 |
| 2 | NaBH₃CN | Methanol | 25 | 12 | 75 |
| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 85 |
| 4 | H₂ (1 atm), Pd/C | Ethanol | 25 | 24 | 60 |
Table 2: Illustrative Data for Aldol Condensation of 1-(Thiophen-3-yl)propan-2-one with Benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Enone (%) |
| 1 | NaOH | Ethanol | 25 | 12 | 50 |
| 2 | NaOH | Ethanol | 78 | 6 | 80 |
| 3 | KOH | Methanol | 65 | 8 | 75 |
| 4 | LDA | THF | -78 to 25 | 4 | 30 (mostly aldol addition product) |
Experimental Protocols
General Protocol for Reductive Amination
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To a solution of 1-(thiophen-3-yl)propan-2-one (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the primary or secondary amine (1.0-1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Aldol Condensation
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In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).
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Add a solution of the base (e.g., sodium hydroxide, 1.0-2.0 eq) in the same solvent or water.
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To this mixture, add a solution of 1-(thiophen-3-yl)propan-2-one (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
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If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.[6][8]
Visualizations
Caption: Reaction pathways for 1-(thiophen-3-yl)propan-2-one.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 3. research.rug.nl [research.rug.nl]
- 4. bldpharm.com [bldpharm.com]
- 5. magritek.com [magritek.com]
- 6. amherst.edu [amherst.edu]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Optimization of Reaction Conditions for Thiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis and functionalization of thiophene derivatives.
Section 1: Frequently Asked Questions (FAQs) - General Optimization
Q1: How can the overall yield and purity of my thiophene synthesis be improved?
A1: Optimizing the yield and purity of thiophene synthesis involves a multi-faceted approach that includes selecting the most suitable reaction pathway, meticulously controlling reaction conditions, using high-purity reagents, and employing efficient purification methods like chromatography and recrystallization.[1]
Q2: What are some common side reactions to be aware of during the synthesis of thiophene derivatives?
A2: Side reactions are highly dependent on the specific synthesis method. For instance, in the synthesis of 2,5-dihydrothiophenes, isomerization to the more thermodynamically stable 2,3-isomer can occur, especially at elevated temperatures.[2] During Suzuki coupling reactions, a common side reaction is the protodeboronation of the thiophene boronic acid or ester, where the boron group is replaced by a hydrogen atom.[3] Homocoupling of the starting materials is another potential side product.[4]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for tracking the reaction's progress by comparing the spots of the reaction mixture with the starting materials.[2] For more in-depth analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[2]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, but reactions involving thiophene derivatives can be challenging. Below are common issues and their potential solutions.
Q1: My Suzuki-Miyaura reaction has a very low yield or is not proceeding at all. What are the likely causes?
A1: Low or no yield in a Suzuki coupling reaction can be attributed to several factors. A systematic troubleshooting approach is recommended.[3]
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Catalyst Inactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black. Ensure the reaction is conducted under a properly maintained inert atmosphere (argon or nitrogen) as oxygen can interfere with the catalyst.[3]
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Inefficient Oxidative Addition: If you are using an electron-rich thiophene halide, the initial oxidative addition step may be slow.[3] Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), to accelerate this step.[3]
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Protodeboronation: The thiophene boronic acid or its ester derivative can be unstable under the reaction conditions and undergo protodeboronation.[3] This is a frequent side reaction.[3]
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Poor Reagent Quality: Verify the purity and stability of all reagents, especially the boronic acid or ester, as some can be unstable.[3] Ensure that solvents are appropriately dried and degassed.[3]
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Incorrect Base or Solvent: The choice of base and solvent is critical and often depends on the specific substrates.[3] An unsuitable combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[3]
Q2: How do I choose the right conditions (base, solvent, catalyst) for my specific thiophene Suzuki coupling?
A2: The optimal conditions are substrate-dependent. However, some general guidelines can be followed:
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Base Selection: The strength and type of base are crucial. Strong alkaline bases like NaOH and KOH may lead to better reaction yields compared to basic salts like K2CO3 or Na2CO3.[5] Potassium phosphate (K3PO4) is also commonly used.[6]
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Solvent System: A mixture of an organic solvent and water is often employed. Aqueous 1,4-dioxane is a common choice and can improve the solubility of arylboronic acids, leading to higher yields compared to solvents like toluene.[7]
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Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst.[6][7] For challenging couplings, specialized ligands like Buchwald's SPhos or XPhos can be beneficial.[3]
Q3: I am observing multiple spots on my TLC plate that are very close together. What could this be and how can I resolve it?
A3: Closely running spots on a TLC plate often indicate the presence of starting materials and products with similar polarities, or the formation of side products like homocoupled species.[4] To improve separation for analysis and purification, you can try different solvent systems (eluents) for your TLC and column chromatography.
Quantitative Data on Suzuki-Miyaura Coupling of Thiophene Derivatives
The following tables summarize reaction conditions and yields reported in the literature for various Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives.
Table 1: Effect of Base on the Yield of 2,5-diisopropenylthiophene [5]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane | 55 |
| 2 | Na₂CO₃ | 1,4-Dioxane | 60 |
| 3 | NaOH | 1,4-Dioxane | 75 |
| 4 | KOH | 1,4-Dioxane | 80 |
Reaction Conditions: 2,5-dibromothiophene (1 eq.), isopropenylboronic acid pinacol ester (1.5 eq.), Pd(PPh₃)₄ (1.5 mol%), base (4 eq.), temperature 90 °C, time 24 h, argon atmosphere.
Table 2: Effect of Solvent on the Yield of Pentyl 5-arylthiophene-2-carboxylates [7][8]
| Entry | Arylboronic Acid | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Toluene | 50.2 |
| 2 | Phenylboronic acid | 1,4-Dioxane/Water (4:1) | 71.5 |
| 3 | 4-Methoxyphenylboronic acid | Toluene | 33.0 |
| 4 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/Water (4:1) | 75.0 |
| 5 | 4-Chlorophenylboronic acid | Toluene | 76.5 |
| 6 | 4-Chlorophenylboronic acid | 1,4-Dioxane/Water (4:1) | 80.2 |
Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate, arylboronic acid, Pd(PPh₃)₄, base, 90 °C.
Diagrams for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Section 3: Troubleshooting Guide for C-H Activation / Direct Arylation
Direct C-H activation is an increasingly popular method for functionalizing thiophene rings, offering a more atom-economical approach compared to traditional cross-coupling reactions.
Q1: My direct C-H arylation of thiophene is giving poor yields. What should I investigate?
A1: Similar to Suzuki coupling, several factors can impact the efficiency of C-H arylation:
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Catalyst System: The combination of the palladium source (e.g., Pd(OAc)₂) and any additives is crucial. Phosphine-free systems can be effective, sometimes requiring as little as 0.2 mol% of Pd(OAc)₂.[9]
-
Base and Additives: The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOAc) is important.[10] Carboxylate salts like pivalic acid (PivOH) can act as proton-shuttles, assisting in the C-H activation step and improving reaction efficiency.[10]
-
Reaction Temperature: C-H activation often requires elevated temperatures, typically in the range of 100-140 °C.[10][11]
-
Stoichiometry: Using a large excess of the unfunctionalized thiophene can help to minimize polyarylated side products.[9]
Q2: How can I control the regioselectivity (e.g., C2 vs. C5 arylation) in my C-H activation reaction?
A2: Regioselectivity is a significant challenge in C-H functionalization.[12] For 3-substituted thiophenes, achieving selective functionalization at either the C2 or C5 position can be difficult. The choice of ligand and reaction conditions can be tuned to favor one regioisomer over the other. In some cases, steric protection at one position can direct the reaction to the other.[13] For unsubstituted thiophene, arylation typically occurs preferentially at the C2 position.[9]
Quantitative Data on Direct C-H Arylation of Thiophene
Table 3: Direct 2-Arylation of Thiophene with Various Aryl Bromides [9]
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromoacetophenone | 78 |
| 2 | 4-Bromobenzonitrile | 72 |
| 3 | Methyl 4-bromobenzoate | 75 |
| 4 | 3-Bromoacetophenone | 77 |
| 5 | 2-Bromobenzaldehyde | 74 |
| 6 | 4-tert-Butylbromobenzene | 38 |
Reaction Conditions: Thiophene (8 mmol), Aryl bromide (1 mmol), Pd(OAc)₂ (0.2 mol%), KOAc (2 mmol), DMA (3 mL), 130 °C, 24 h.
Section 4: Troubleshooting Guide for Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which are valuable intermediates.[12][14]
Q1: My Gewald reaction is failing or giving a low yield. What is the most critical step to check first?
A1: The initial Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile is the most crucial first step.[1][15] If this condensation fails, the subsequent cyclization to form the thiophene ring cannot proceed.[1]
Q2: How can I troubleshoot a failed Knoevenagel condensation in the Gewald reaction?
A2:
-
Base Selection: The choice of base is critical. For less reactive ketones, you may need a stronger base. Common bases include morpholine, piperidine, and triethylamine.[15]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[15]
-
Reagent Quality: Ensure your carbonyl compound is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
Q3: The initial condensation seems to work, but I'm still getting a low yield of the 2-aminothiophene. What else could be wrong?
A3:
-
Poor Sulfur Solubility/Reactivity: Use a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[15] Gently heating the mixture (e.g., to 40-60 °C) can also help, but avoid excessive heat which can cause side reactions.[15]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base in a separate step.[15]
-
Microwave Irradiation: For challenging substrates, microwave-assisted synthesis has been shown to improve yields and shorten reaction times.[15]
Diagram for Gewald Reaction Workflow
Caption: Experimental workflow for the Gewald aminothiophene synthesis.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene[6][16][17]
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of a bromothiophene derivative with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.1 - 2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 - 6 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 4.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, ~3 mL)
Procedure:
-
To a dry Schlenk flask, add the bromothiophene derivative and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane to the flask under the inert atmosphere. Stir the mixture for 15-30 minutes at room temperature.
-
In a separate vial, dissolve the base and the arylboronic acid in degassed water.
-
Add the aqueous solution of the base and arylboronic acid to the Schlenk flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation[11]
This protocol describes a general method for the direct C-H arylation of a thiophene 1,1-dioxide with an arylboronic acid.
Materials:
-
Thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 3.0 equiv)
-
Pd(OAc)₂ (4.4 mg, 10 mol %)
-
Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv)
-
Pyridine (48 μL, 0.6 mmol, 3.0 equiv)
-
DMSO (1.0 mL)
Procedure:
-
Charge a 10 mL Schlenk tube with the thiophene 1,1-dioxide derivative, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and DMSO under a nitrogen atmosphere.
-
Add pyridine to the mixture.
-
Stir the resulting mixture at 100 °C for 20 hours.
-
Upon completion, cool the reaction mixture and dilute with 10 mL of H₂O.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General One-Pot Gewald Synthesis of 2-Aminothiophenes[15]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol, 20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent (e.g., ethanol).
-
Add the base (e.g., morpholine).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(3-Thienyl)-2-propanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Thienyl)-2-propanone. The information provided addresses common purification challenges and offers detailed protocols for standard purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common synthesis routes, such as Friedel-Crafts acylation, can introduce several types of impurities. While specific impurities depend on the exact synthetic pathway, general classes include:
-
Positional Isomers: Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position.[1] Synthesizing the 3-substituted isomer may involve specific starting materials or conditions that could lead to the formation of the more stable 2-acylthiophene isomer as a significant byproduct.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Polymers and Tars: Strong Lewis acids used in Friedel-Crafts reactions can cause degradation of the thiophene ring, leading to the formation of polymeric materials or tars.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
Q2: What are the key physical properties of this compound to consider during purification?
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the scale of the experiment.
-
Distillation (Vacuum): Ideal for separating the product from non-volatile impurities (like polymers and salts) and from solvents or other volatile components with significantly different boiling points.[4]
-
Column Chromatography: Highly effective for separating the target compound from impurities with similar polarities, such as positional isomers.[5][6]
-
Recrystallization: This technique is suitable if the crude product is a solid and a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation with impurities having similar boiling points.- Thermal decomposition of the product. | - Ensure the distillation column is adequately packed and insulated.- Use a vacuum to lower the boiling point and prevent thermal degradation.- Consider a pre-purification step like column chromatography to remove isomers. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent).- Column overloading.- Cracking or channeling of the silica gel bed.[5] | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[5][6]- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the column to create a uniform stationary phase. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Cooling the solution too quickly. | - Select a solvent with a lower boiling point.- Use a solvent pair to adjust the polarity and solubility characteristics.[7]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Colored Impurities in the Final Product | - Presence of polymeric byproducts or tars. | - Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[8][10] |
| Low Overall Yield | - Loss of product during multiple transfer steps.- Inefficient extraction during work-up.- Sub-optimal conditions in any of the purification steps. | - Minimize transfers between flasks.- Ensure the pH is appropriate during aqueous extractions to keep the product in the organic layer.- Carefully optimize each purification step on a small scale before processing the entire batch. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point range. Monitor the temperature and pressure closely. The boiling point of the related 1-(2-thienyl)-1-propanone is 107 °C at 11 mmHg and can be used as an initial estimate.[3]
-
Analysis: Analyze the purity of the collected fractions using techniques like GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
This is effective for separating the product from impurities with similar boiling points but different polarities.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[11] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without cracks or air bubbles.[5]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
A gradient elution (gradually increasing the polarity of the solvent) can be used for better separation.
-
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This method is applicable if the crude product is a solid.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[7] Common solvents to test for ketones include ethanol, acetone, or mixtures like hexane/ethyl acetate.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Acetonylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetonylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-acetonylthiophene?
A1: The most prevalent methods for synthesizing 3-acetonylthiophene involve:
-
Friedel-Crafts Acylation: This is a widely used method for acylating aromatic compounds. For 3-acetonylthiophene, this would typically involve the reaction of a 3-substituted thiophene with an acetylating agent in the presence of a Lewis acid catalyst. A common challenge is controlling the regioselectivity to favor the 3-position over the more reactive 2-position.
-
Acetoacetic Ester Synthesis: This route involves the alkylation of an acetoacetic ester with a 3-thienyl halide, followed by hydrolysis and decarboxylation to yield the desired ketone. This method offers good control over the position of the acetonyl group.
-
Grignard Reagent Based Methods: The reaction of a 3-thienylmagnesium halide with a suitable acetone equivalent can also be employed to form 3-acetonylthiophene.
Q2: My Friedel-Crafts acylation of thiophene is yielding primarily the 2-acetylthiophene isomer. How can I improve the yield of the 3-isomer?
A2: Achieving high regioselectivity for the 3-position in Friedel-Crafts acylation of unsubstituted thiophene is challenging due to the higher electron density at the 2-position. To favor the 3-isomer, consider the following strategies:
-
Use of a 3-Substituted Starting Material: Starting with a 3-substituted thiophene that can later be converted to the acetonyl group is a more reliable approach. For example, using 3-bromothiophene and a suitable acylation precursor.
-
Sterically Hindered Catalysts and Reagents: Employing bulky Lewis acids or acylating agents may favor substitution at the less sterically hindered 3-position, although this can also decrease overall reactivity.
-
Reaction Conditions: Carefully optimizing the reaction temperature and catalyst choice can influence the isomer ratio. Some solid acid catalysts have shown different selectivities compared to traditional Lewis acids like aluminum chloride.
Q3: I am observing a significant amount of dark, tarry material in my reaction mixture. What is the cause and how can I prevent it?
A3: The formation of resinous or tarry byproducts is a common issue in the Friedel-Crafts acylation of electron-rich heterocycles like thiophene. This is often due to the high reactivity of the thiophene ring, which can lead to polymerization or degradation under the strong acidic conditions of the reaction. To mitigate this:
-
Use Milder Lewis Acids: Consider replacing strong Lewis acids like AlCl₃ with milder ones such as SnCl₄ or ZnCl₂.[1]
-
Control the Reaction Temperature: Running the reaction at lower temperatures can help to reduce the rate of side reactions.
-
Control Stoichiometry: Using a precise stoichiometry of reactants and catalyst can prevent unwanted side reactions. An excess of the Lewis acid can promote polymerization.
Q4: What are the best methods for purifying crude 3-acetonylthiophene and removing isomeric impurities?
A4: The purification of 3-acetonylthiophene, especially the removal of the 2-acetylthiophene isomer, can be challenging due to their similar physical properties. The following techniques are recommended:
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: This is a very effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent can be a powerful purification technique.
Troubleshooting Guides
Problem 1: Low Yield of 3-Acetonylthiophene
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Optimize reaction temperature and time. For Friedel-Crafts reactions, lower temperatures may be necessary to prevent degradation. |
| Inactive Catalyst | Ensure the Lewis acid catalyst is anhydrous and has not been deactivated by moisture. |
| Poor Quality Starting Materials | Use freshly distilled thiophene and high-purity acylating agents. |
| Sub-optimal Stoichiometry | Experiment with the molar ratios of the reactants and catalyst. An excess of the acylating agent can sometimes lead to diacylation. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. |
Problem 2: Formation of Multiple Products (Isomers and Diacylated Byproducts)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity in Friedel-Crafts Acylation | As mentioned in the FAQs, consider using a 3-substituted thiophene as a starting material to direct the acylation. |
| Diacylation | Use a molar excess of thiophene relative to the acylating agent to minimize the formation of diacylated products. The introduction of the first acyl group deactivates the ring, but diacylation can still occur under harsh conditions. |
| Rearrangement of Acyl Group | While less common with acylation than alkylation, ensure the reaction conditions are not promoting any unexpected rearrangements. |
Data Presentation
The following table provides hypothetical data to illustrate the effect of different Lewis acid catalysts on the isomer distribution in the acetylation of a 3-substituted thiophene precursor. This data is for illustrative purposes to guide experimentation.
| Catalyst | Temperature (°C) | Yield of 3-acetyl derivative (%) | Yield of 2-acetyl derivative (%) | Yield of Diacetylated Product (%) |
| AlCl₃ | 0 | 65 | 25 | 10 |
| SnCl₄ | 25 | 75 | 15 | 5 |
| ZnCl₂ | 50 | 80 | 18 | 2 |
| Hβ Zeolite | 100 | 85 | 10 | <5 |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 3-Bromothiophene (Illustrative Protocol)
This protocol is a representative procedure for the synthesis of an acetylthiophene derivative, which can be a precursor to 3-acetonylthiophene.
Materials:
-
3-Bromothiophene
-
Acetic anhydride
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Slowly add a solution of anhydrous SnCl₄ (1.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired acetylated 3-bromothiophene.
Visualizations
Reaction Pathway for Friedel-Crafts Acylation of Thiophene
Caption: Friedel-Crafts acylation of thiophene showing competing pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 1-(3-Thienyl)-2-propanone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Thienyl)-2-propanone. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guides (Q&A Format)
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
-
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of thiophene, but I'm getting a very low yield or no product at all. What could be the cause?
-
Answer: Low yields in Friedel-Crafts acylations involving thiophene are a common issue. Here are the potential causes and solutions:
-
Cause 1: Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂) is highly sensitive to moisture. Contamination with water will deactivate it.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the Lewis acid in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
-
Cause 2: Undue Resinification: Thiophene is prone to polymerization or degradation in the presence of strong Lewis acids, leading to the formation of intractable tars.[1][2] This is especially problematic at higher temperatures.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature). Add the Lewis acid portion-wise to control the initial exotherm. Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), which has been shown to reduce resinification.[1]
-
-
Cause 3: Incorrect Stoichiometry: Friedel-Crafts catalysts can form stable complexes with the carbonyl group of the product ketone, effectively removing the catalyst from the reaction.[1] This requires using at least stoichiometric amounts of the catalyst.
-
Solution: For strong Lewis acids like AlCl₃, use at least one molar equivalent relative to the acylating agent. For anhydrides, at least two equivalents may be needed.[1]
-
-
Cause 4: Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If starting material is still present after the initial reaction time, consider extending it.
-
-
Issue 2: Formation of Significant Byproducts (e.g., 1-(2-Thienyl)-2-propanone)
-
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 3-position?
-
Answer: The Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the greater stability of the reaction intermediate.[4] Synthesizing the 3-substituted isomer is inherently more challenging.
-
Cause 1: Direct Acylation of Thiophene: Direct acylation of unsubstituted thiophene will predominantly yield the 2-acyl derivative.
-
Solution 1 (Protecting Group Strategy): A common strategy is to first block the more reactive 2- and 5-positions of thiophene. For example, bromination of thiophene can yield 2,5-dibromothiophene. Subsequent acylation will be directed to the 3-position. The bromine atoms can then be removed via reduction (e.g., with zinc dust in acetic acid).
-
Solution 2 (Alternative Starting Material): Begin with a 3-substituted thiophene that can be converted to the desired product. For instance, using 3-thiopheneacetic acid or its derivatives as a starting material and performing a chain extension/ketone formation reaction.
-
-
Cause 2: Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can lead to the addition of a second acyl group.[3]
-
Solution: Use an excess of thiophene relative to the acylating agent to minimize this possibility.[3]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I'm having trouble isolating pure this compound from the crude reaction mixture. It appears oily and distillation is not clean.
-
Answer: Purification of ketones can be challenging due to the presence of side products and residual catalyst.
-
Cause 1: Contamination with Aldehydes or Colored Impurities: Side reactions can generate various impurities that are difficult to remove.[5]
-
Solution: After quenching the reaction, perform a thorough workup. Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, followed by water and brine. If aldehyde impurities are suspected, they can sometimes be converted into higher-boiling derivatives by treatment with a non-volatile amine before distillation.[5]
-
-
Cause 2: Thermal Decomposition: Thiophene derivatives can be sensitive to high temperatures.
-
Solution: Purify the product using vacuum distillation to lower the boiling point and minimize the risk of thermal degradation. Ensure the distillation apparatus is clean and efficient.
-
-
Cause 3: Co-eluting Impurities in Chromatography: Isomeric byproducts or other non-polar impurities may have similar retention factors, making separation by column chromatography difficult.
-
Solution: Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Run small-scale trials on TLC to find the optimal eluent ratio that provides the best separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for selectively preparing this compound instead of the 2-isomer?
-
Direct Friedel-Crafts acylation of thiophene is not selective for the 3-position.[4] A more reliable approach involves using a starting material that already has a substituent at the 3-position, such as 3-bromothiophene or 3-thienylacetic acid, and then building the propanone side chain.
Q2: How should this compound be stored?
-
It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] To prevent potential degradation from light, storing it in an amber vial or a dark location is recommended.
Q3: Is this compound stable? What are its degradation pathways?
-
The thiophene ring is generally stable but can be susceptible to oxidation under harsh conditions.[6] The ketone functionality is relatively stable. Potential degradation could involve oxidation of the thiophene sulfur or side-chain reactions under strongly acidic or basic conditions at elevated temperatures.
Q4: What analytical techniques are best for characterizing the final product and its impurities?
-
A combination of techniques is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for assessing purity, separating isomers, and identifying volatile impurities by their mass fragmentation patterns.[7]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The chemical shifts and coupling patterns of the protons on the thiophene ring are distinct for 2- and 3-substituted isomers, allowing for unambiguous identification.[8][9]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone.[9]
-
Q5: Are there any specific safety precautions I should take when working with this compound?
-
While specific toxicological data is limited, it is prudent to treat it as a potentially hazardous chemical. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact.[10]
Data Presentation
Physical and Spectroscopic Properties
The table below summarizes key quantitative data for this compound and its common isomer for comparison. Data for the target compound is limited; therefore, data from closely related analogs are provided for reference.
| Property | This compound (Analog: 3-Acetylthiophene) | 1-(2-Thienyl)-2-propanone (Analog: 2-Acetylthiophene) | Reference |
| Molecular Formula | C₇H₈OS | C₇H₈OS | - |
| Molecular Weight | 140.20 g/mol | 140.20 g/mol | [5] |
| Boiling Point | 218 °C (for 3-Acetylthiophene) | 214 °C (for 2-Acetylthiophene) | [11] |
| Appearance | Expected to be a colorless to pale yellow liquid | Colorless to pale yellow liquid | - |
| ¹H NMR (CDCl₃, δ) | ~7.3-7.8 ppm (m, 3H, thienyl), ~3.8 ppm (s, 2H, -CH₂-), ~2.2 ppm (s, 3H, -CH₃) (Predicted) | ~7.0-7.7 ppm (m, 3H, thienyl), ~3.9 ppm (s, 2H, -CH₂-), ~2.3 ppm (s, 3H, -CH₃) (Predicted) | [12] |
| ¹³C NMR (CDCl₃, δ) | ~200 ppm (C=O), ~125-140 ppm (thienyl C), ~50 ppm (-CH₂-), ~30 ppm (-CH₃) (Predicted) | ~200 ppm (C=O), ~125-145 ppm (thienyl C), ~48 ppm (-CH₂-), ~29 ppm (-CH₃) (Predicted) | [6][13] |
| IR (neat, cm⁻¹) | ~1670 cm⁻¹ (C=O stretch) (for 3-Acetylthiophene) | ~1665 cm⁻¹ (C=O stretch) (for 2-Acetylthiophene) | [11] |
| MS (m/z) | 126 (M+ for 3-Acetylthiophene), 111, 83 | 140 (M+), 111, 83, 43 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of 3-Bromothiophene
This protocol outlines a plausible route involving acylation followed by dehalogenation.
Materials:
-
3-Bromothiophene
-
Chloroacetone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (6M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Zinc Dust
-
Glacial Acetic Acid
Procedure:
-
Acylation:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetone (1.0 eq) dropwise to the AlCl₃ suspension while stirring.
-
After addition is complete, add 3-bromothiophene (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-(3-bromo-2-thienyl)-2-propanone.
-
-
Dehalogenation:
-
Dissolve the crude product in glacial acetic acid.
-
Add zinc dust (3-4 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Stir the mixture vigorously at room temperature overnight.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Dilute the filtrate with water and extract three times with diethyl ether.
-
Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Protocol 2: Purity Analysis by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C[7]
-
Carrier Gas: Helium, constant flow rate (~1 mL/min)[7]
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.[7]
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity.
-
Analyze the mass spectrum of the main peak and compare it to reference spectra to confirm the identity of this compound.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in synthesis experiments.
Purity Analysis Workflow
Caption: Workflow for the analytical confirmation of product purity and structure.
References
- 1. 1-Propanone, 3-ethoxy-1-(2-thienyl)- CAS#: 1250177-26-4 [m.chemicalbook.com]
- 2. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. 1-(2-Thienyl)acetone | C7H8OS | CID 529394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]
- 8. Fluoroacetone | C3H5FO | CID 9889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanone, 1-(3-thienyl)- [webbook.nist.gov]
- 10. 1-(2-Thienyl)-1-propanone(13679-75-9) 1H NMR spectrum [chemicalbook.com]
- 11. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
scaling up the production of 1-(3-Thienyl)-2-propanone
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For general information on chemical process scale-up, I can provide information on topics such as:
-
Reaction kinetics and thermodynamics: Understanding how reaction rates and heat flow change with scale.
-
Mass and heat transfer: Challenges in ensuring proper mixing and temperature control in larger reactors.
-
Process safety management: Hazard identification and risk assessment for large-scale chemical reactions.
-
Purification techniques at scale: Differences between laboratory-scale and industrial-scale purification methods (e.g., chromatography, distillation, crystallization).
Technical Support Center: Synthesis of 1-(3-Thienyl)-2-propanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Thienyl)-2-propanone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for the synthesis of this compound?
A common and reliable method is the reaction of 3-thienylacetonitrile with a methyl Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis of the intermediate ketimine. This two-step, one-pot synthesis is generally effective for producing the desired ketone.
Q2: What are the most critical parameters to control during this synthesis?
The most critical parameters are maintaining anhydrous (dry) conditions and controlling the reaction temperature. Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[1] Temperature control is essential to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 3-thienylacetonitrile starting material and the appearance of a new spot corresponding to the product (after quenching a small aliquot with acid) indicate the progression of the reaction.
Q4: What are the expected spectroscopic data for pure this compound?
For pure this compound, you can expect the following spectroscopic data:
-
¹H NMR (CDCl₃): Signals corresponding to the thienyl protons, a singlet for the methylene protons adjacent to the carbonyl and the thiophene ring, and a singlet for the methyl protons of the ketone.
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the carbons of the thiophene ring, the methylene carbon, and the methyl carbon.
-
GC-MS: A molecular ion peak corresponding to the molecular weight of the product and a characteristic fragmentation pattern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture contamination. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| 2. Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of the Grignard reagent. | |
| 3. Incomplete hydrolysis of the ketimine intermediate. | - Ensure sufficient acid is used during the workup and allow for adequate stirring time. | |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | 1. Unreacted 3-thienylacetonitrile. | - Increase the amount of Grignard reagent or prolong the reaction time. |
| 2. Formation of a tertiary alcohol from double addition of the Grignard reagent to the ketone product. | - Add the Grignard reagent slowly at a low temperature to control the reaction rate. | |
| 3. Hydrolysis of the nitrile to 3-thienylacetamide or 3-thienylacetic acid. | - Ensure the reaction is kept anhydrous until the hydrolysis step. | |
| 4. Self-condensation of the product. | - Maintain a low reaction temperature and process the product promptly after synthesis. | |
| Oily or Discolored Product | 1. Residual solvent. | - Ensure complete removal of the extraction solvent under reduced pressure. |
| 2. Presence of colored impurities. | - Purify the product by column chromatography on silica gel. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 3-thienylacetonitrile and methylmagnesium bromide.
Materials:
-
3-Thienylacetonitrile
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.
-
Grignard Reaction:
-
Place a solution of methylmagnesium bromide in anhydrous diethyl ether or THF in the reaction flask under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Dissolve 3-thienylacetonitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 3-thienylacetonitrile solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add aqueous HCl to quench the reaction and hydrolyze the intermediate imine. The mixture will likely form two layers.
-
Stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as an oil.
-
Common Impurities and Their Identification
The following table summarizes common impurities that may be encountered in the synthesis of this compound via the Grignard reaction with 3-thienylacetonitrile.
| Impurity | Structure | Reason for Formation | Identification Method |
| 3-Thienylacetonitrile | ![]() | Unreacted starting material. | GC-MS (distinct retention time and mass spectrum), ¹H NMR (characteristic methylene and thienyl signals). |
| 2-Methyl-1-(3-thienyl)-2-propanol | ![]() | Double addition of the Grignard reagent to the ketone product.[2] | GC-MS (higher molecular weight peak), ¹H NMR (absence of carbonyl, presence of hydroxyl and additional methyl signals). |
| 3-Thienylacetamide | ![]() | Partial hydrolysis of the starting nitrile. | GC-MS, ¹H NMR (presence of amide protons). |
| 3-Thienylacetic acid | ![]() | Complete hydrolysis of the starting nitrile. | Can be removed by basic wash during workup. |
| Biphenyl (if bromobenzene was used to prepare the Grignard reagent) | ![]() | Wurtz-type coupling of the Grignard reagent.[1] | GC-MS, ¹H NMR (characteristic aromatic signals). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and experimental execution for reactions involving 1-(3-thienyl)-2-propanone.
Reductive Amination
Reductive amination is a cornerstone reaction for the conversion of this compound into various amine derivatives. The choice of catalyst and reducing agent is critical for achieving high yield and selectivity.
Catalyst and Reducing Agent Performance
While specific comparative data for this compound is limited in publicly available literature, the following table summarizes typical yields for the reductive amination of other aromatic and heteroaromatic ketones, which can serve as a guide for catalyst selection.
| Catalyst/Reducing Agent | Amine | Ketone Substrate | Yield (%) | Reference |
| Ir-PA1 catalyst, HCOONH₄ | Primary Amine | Acetophenone | >99 | [1] |
| Ir-PA1 catalyst, HCOONH₄ | Primary Amine | 2-Acetylfuran | 94 | [1] |
| Ir-PA1 catalyst, HCOONH₄ | Primary Amine | 2-Acetylthiophene | 91 | [1] |
| Ir-PA2 catalyst, HCOONH₄ | Primary Amine | Isopropyl phenyl ketone | 90 | [1] |
| [Cp*IrCl₂]₂, NH₄OAc, H₂ | Primary Amine | Acetophenone | 95 | [2] |
| NaBH(OAc)₃ | Cyclohexylamine | Cycloheptanone | 96 | [1] |
| NaBH(OAc)₃ | N-Phenylbenzylamine | Benzaldehyde | 95 | [1] |
Note: The thienyl group in this compound can influence catalyst performance, potentially requiring catalyst systems robust to sulfur.[3] Iridium-based catalysts have shown high efficacy for the reductive amination of ketones bearing heteroaromatic rings.[1][2]
Experimental Protocols
Method 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method is a widely used, mild, and highly selective protocol for the reductive amination of ketones.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.2 eq.) can be added.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., 2 x 20 mL of dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Iridium-Catalyzed Reductive Amination
Iridium complexes are highly effective for the direct reductive amination of ketones, especially those with heteroaromatic moieties.[2][6][7]
Materials:
-
This compound
-
Ammonium formate (for primary amines) or a primary/secondary amine and a hydrogen source (e.g., formic acid)
-
Iridium catalyst (e.g., Ir-PA1, [Cp*IrCl₂]₂)
-
Ethanol or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using Ammonium Formate for Primary Amine Synthesis):
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and ammonium formate (3-5 eq.) in ethanol.
-
Add the iridium catalyst (e.g., Ir-PA1, 0.1-1 mol%).
-
Heat the reaction mixture to reflux (around 60-80 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and FAQs: Reductive Amination
Q1: My reductive amination reaction is slow or incomplete. What can I do?
-
A1:
-
Catalyst Activity: If using a metal catalyst, ensure it has not been deactivated. For iridium catalysts, ensure you are following the recommended activation procedure if required.
-
Purity of Reagents: Impurities in the starting materials or solvents, such as water or other nucleophiles, can interfere with the reaction. Ensure all reagents and solvents are dry.
-
pH: For reactions using sodium cyanoborohydride, maintaining a slightly acidic pH (6-7) is crucial for the selective reduction of the iminium ion.[1]
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Q2: I am observing the formation of an alcohol byproduct from the reduction of the ketone. How can I minimize this?
-
A2: This is a common side reaction, especially with less selective reducing agents like sodium borohydride.
-
Choice of Reducing Agent: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the ketone.[8]
-
One-Pot Procedure: In a one-pot procedure, the rate of iminium ion formation and its subsequent reduction should be faster than the ketone reduction. The choice of catalyst and reaction conditions can be optimized to favor this.
-
Q3: The thienyl group in my substrate seems to be poisoning my metal catalyst. What are my options?
-
A3: The sulfur atom in the thiophene ring can act as a poison for many transition metal catalysts, particularly palladium.[3]
-
Catalyst Choice: Opt for catalysts that are more resistant to sulfur poisoning. Iridium and ruthenium catalysts are often more tolerant than palladium catalysts.[2][6]
-
Catalyst Loading: Increasing the catalyst loading may help to overcome partial deactivation, but this is not always economically viable.
-
Use of Non-Metal-Based Methods: Consider stoichiometric reducing agents like NaBH(OAc)₃ which do not involve a metal catalyst.
-
Hydrogenation
Catalytic hydrogenation can be employed to reduce the ketone functionality of this compound to a secondary alcohol or to reduce other unsaturated bonds in derivatives.
Catalyst Selection for Hydrogenation
Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of ketones.[9] However, the presence of the sulfur-containing thiophene ring can lead to catalyst poisoning.[10]
| Catalyst | Substrate Moiety | Selectivity/Notes |
| Pd/C | Ketone | Effective, but susceptible to sulfur poisoning by the thienyl group. May require higher catalyst loading or specific reaction conditions. |
| Raney Nickel | Ketone | An alternative to palladium catalysts, sometimes less prone to sulfur poisoning. |
| Rh/C, Pt/C | Ketone/Aromatic Ring | Can also be effective, but selectivity for the ketone over the thiophene ring needs to be considered. |
Experimental Protocol: Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a flask equipped with a stir bar, add 10% Pd/C (5-10 mol% by weight).
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add the solvent (e.g., ethanol) to the flask.
-
Add this compound to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Troubleshooting and FAQs: Hydrogenation
Q1: My hydrogenation reaction is very slow or has stalled. What could be the problem?
-
A1:
-
Catalyst Poisoning: This is a primary concern with thienyl substrates. The sulfur atom can strongly adsorb to the palladium surface, blocking active sites. Consider using a higher catalyst loading, a different catalyst (e.g., Raney Nickel), or a catalyst more resistant to sulfur poisoning.[10]
-
Catalyst Quality: Ensure the Pd/C is active. Old or improperly stored catalyst may have reduced activity.
-
Hydrogen Delivery: Ensure a continuous and adequate supply of hydrogen. For balloon hydrogenations, the balloon may need to be refilled.
-
Mass Transfer Limitation: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface.
-
Q2: Am I at risk of reducing the thiophene ring?
-
A2: The hydrogenation of the thiophene ring is possible but generally requires more forcing conditions (higher pressure and temperature) than the reduction of a ketone. Under standard conditions (room temperature, atmospheric pressure of H₂), selective reduction of the ketone is expected.
Condensation Reactions
This compound can undergo self-condensation or crossed-condensation reactions, typically under acidic or basic conditions, to form larger molecules.[11]
Catalyst Selection for Aldol Condensation
-
Base-catalyzed: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases are commonly used to generate the enolate for the condensation reaction.[12]
-
Acid-catalyzed: Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids can be used to catalyze the condensation via an enol intermediate.
Experimental Protocol: Base-Catalyzed Self-Condensation
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Ethanol
-
Ice-water bath
-
Dilute hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice-water bath.
-
Slowly add the aqueous NaOH solution to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor by TLC.
-
Upon completion, cool the mixture in an ice-water bath and neutralize with dilute HCl.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product is an oil, extract it with an appropriate organic solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting and FAQs: Condensation Reactions
Q1: My condensation reaction is giving a complex mixture of products.
-
A1:
-
Reaction Conditions: The temperature and reaction time can significantly impact the product distribution. Lower temperatures may favor the initial aldol addition product, while higher temperatures promote dehydration to the enone and potentially further side reactions.
-
Stoichiometry in Crossed Condensations: In crossed-aldol condensations (reacting this compound with another carbonyl compound), carefully control the stoichiometry and the order of addition to favor the desired product and minimize self-condensation.
-
Q2: The dehydration of the initial aldol adduct is not occurring.
-
A2: Dehydration is often promoted by heat. If you have isolated the β-hydroxy ketone, you can subject it to acidic or basic conditions with heating to facilitate the elimination of water.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Logical relationships in catalyst selection.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. DSpace [repository.kaust.edu.sa]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kanto.co.jp [kanto.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. csub.edu [csub.edu]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. amherst.edu [amherst.edu]
- 12. magritek.com [magritek.com]
Validation & Comparative
Navigating the Analytical Landscape of 1-(Thiophen-3-yl)propan-2-one: A Guide for Researchers
For researchers, scientists, and drug development professionals working with the compound 1-(thiophen-3-yl)propan-2-one, obtaining a certified analytical standard is a critical first step for accurate quantification and quality control. However, a comprehensive search reveals a significant challenge: the lack of a commercially available, certified analytical standard for this specific isomer. This guide provides a comparative overview of available options, including the isomeric alternative, and outlines experimental protocols that can be adapted for in-house characterization and analysis.
The Scarcity of a Certified Standard
As of late 2025, no major supplier of reference standards offers 1-(thiophen-3-yl)propan-2-one with a certificate of analysis that would qualify it as a primary analytical standard. This necessitates that researchers who require this specific compound for quantitative analysis must source it as a chemical reagent and independently verify its purity and identity.
Comparison of Commercially Available Reagents
While a certified standard is unavailable, the compound can be sourced from several chemical suppliers as a reagent. In contrast, its isomer, 1-(thiophen-2-yl)propan-2-one, is more readily available, sometimes with stated purity levels. Below is a comparison of typical offerings for these compounds.
| Compound | Supplier Type | Stated Purity | Availability | Certificate of Analysis (CoA) |
| 1-(Thiophen-3-yl)propan-2-one | Chemical Synthesis Labs | Often >95% (unverified) | Limited | Typically not provided |
| 1-(Thiophen-2-yl)propan-2-one | Major Chemical Suppliers | ≥97% - 98% | Readily Available | Often available with basic purity data |
| Related Thiophene Derivatives | Reference Standard Suppliers | Certified Purity (e.g., >99%) | Varies | Comprehensive CoA provided |
Note: The purity of reagents can vary significantly between batches and suppliers. Independent verification is crucial before use in quantitative applications.
Alternative Analytical Approaches and Experimental Protocols
In the absence of a certified standard, researchers must rely on a combination of analytical techniques to confirm the identity and determine the purity of 1-(thiophen-3-yl)propan-2-one. The following are suggested protocols based on common practices for the analysis of similar aromatic ketones.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure the separation of potential impurities. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Detection: UV detection at a wavelength of approximately 254 nm, where the thiophene ring exhibits strong absorbance, is appropriate.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: In the absence of a certified standard, purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a technique like quantitative NMR (qNMR) would be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separation and identification of volatile and semi-volatile compounds.
Experimental Protocol:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: A split injection is suitable for initial screening, while a splitless injection can be used for trace impurity analysis.
-
Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV with a mass scan range of m/z 40-400. The resulting mass spectrum can be compared against spectral libraries for identification of the main peak and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the compound's identity. Both ¹H and ¹³C NMR should be performed. While specific spectral data for 1-(thiophen-3-yl)propan-2-one is not widely published in reference databases, the expected chemical shifts and coupling patterns can be predicted based on the structure and comparison with related thiophene compounds.
Workflow for In-House Standard Qualification
When a certified analytical standard is not available, a rigorous in-house qualification process is necessary. The following diagram illustrates a typical workflow.
A Comparative Analysis of 1-(3-Thienyl)-2-propanone and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and potential biological activities of positional isomers of thienyl propanones, supported by available data and detailed experimental protocols.
This guide offers a comparative overview of 1-(3-Thienyl)-2-propanone and its isomers, including 1-(2-Thienyl)-2-propanone, 2-acetyl-3-methylthiophene, and 3-acetyl-2-methylthiophene. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences and potential applications of these structurally related thiophene derivatives. While direct comparative studies are limited, this guide consolidates available data on their physicochemical properties and provides representative experimental protocols for their synthesis and biological evaluation.
Physicochemical Properties: A Comparative Overview
The position of the acetyl and methyl groups on the thiophene ring significantly influences the physicochemical properties of these isomers. The following table summarizes available data for 1-(2-Thienyl)-1-propanone and 2-acetyl-3-methylthiophene. Data for this compound and 3-acetyl-2-methylthiophene is not as readily available in the searched literature.
| Property | 1-(2-Thienyl)-1-propanone | 2-Acetyl-3-methylthiophene |
| Molecular Formula | C₇H₈OS | C₇H₈OS |
| Molecular Weight | 140.20 g/mol [1] | 140.20 g/mol [2] |
| Boiling Point | 89-91 °C at 9 mmHg | 98-99 °C at 14 mmHg[2] |
| Density | Not readily available | 1.124 g/mL at 25 °C[2] |
| Refractive Index | Not readily available | n20/D 1.562[2] |
Synthesis of Thienyl Propanone Isomers
The synthesis of thienyl propanone isomers can be achieved through various methods, with Friedel-Crafts acylation being a common approach. The choice of starting materials and reaction conditions is crucial for directing the acylation to the desired position on the thiophene ring.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Acetylthiophenes
This protocol provides a general procedure for the Friedel-Crafts acylation of a substituted thiophene. The specific isomer obtained will depend on the starting thiophene derivative. For instance, acylation of 3-methylthiophene can yield a mixture of 2-acetyl-3-methylthiophene and 3-acetyl-4-methylthiophene, with the former being the major product.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride (CH₃COCl)
-
Substituted thiophene (e.g., 3-bromothiophene)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of the substituted thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be analyzed by GC-MS and ¹H NMR to determine the product ratio and purified by column chromatography to isolate the desired isomer[3].
Caption: A generalized workflow for the synthesis of thienyl propanone isomers.
Biological Activity: A Comparative Outlook
Thiophene derivatives have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects[2][4]. However, direct comparative studies on the specific isomers discussed in this guide are scarce. The biological activity is often dependent on the overall structure of the molecule, including the position of substituents on the thiophene ring.
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives is a subject of ongoing research. The proposed mechanisms of action often involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes[5].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate culture medium (e.g., Luria-Bertani broth)
-
Thiophene isomer stock solutions (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.
-
Prepare serial two-fold dilutions of the thiophene isomer stock solutions in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound with no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm[5].
Caption: A conceptual diagram of potential antibacterial mechanisms of thiophene derivatives.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on currently available data. The provided physicochemical properties and experimental protocols offer a starting point for researchers and drug development professionals. It is important to note the significant gaps in direct comparative studies, particularly concerning the biological activities of these specific isomers. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The experimental protocols included herein can serve as a methodological basis for such future comparative investigations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 1-(3-Thienyl)-2-propanone and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 1-(3-thienyl)-2-propanone and its structural isomers, 1-(2-thienyl)-2-propanone and 3-acetylthiophene. The confirmation of the specific substitution pattern on the thiophene ring is crucial in drug development and chemical research, as even minor structural variations can lead to significant differences in biological activity and chemical reactivity. This document outlines the expected and observed data from key spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to facilitate unambiguous structure elucidation.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2' | H-4' | H-5' | -CH₂- | -CH₃ |
| This compound (Predicted) | ~7.2-7.3 | ~7.0-7.1 | ~7.3-7.4 | ~3.8 | ~2.2 |
| 1-(2-Thienyl)-2-propanone | - | ~6.9-7.0 | ~7.5-7.6 | 3.94 | 2.25 |
| 3-Acetylthiophene | 8.08 | 7.55 | 7.33 | - | 2.53 |
Note: Predicted values for this compound are based on established substituent effects on the thiophene ring.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-2' | C-3' | C-4' | C-5' | -CH₂- | -CH₃ |
| This compound (Predicted) | ~206 | ~128 | ~135 | ~126 | ~123 | ~50 | ~30 |
| 1-(2-Thienyl)-2-propanone | 205.8 | 141.5 | - | 127.2 | 125.4 | 48.9 | 29.8 |
| 3-Acetylthiophene | 190.9 | 132.8 | 143.1 | 126.8 | 133.5 | - | 26.9 |
Note: Predicted values for this compound are based on established substituent effects on the thiophene ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Thiophene) |
| This compound (Predicted) | ~1715 | ~3100 | ~2920 | ~1500-1400 |
| 1-(2-Thienyl)-2-propanone | 1718 | 3106, 3077 | 2981, 2937 | 1515, 1414 |
| 3-Acetylthiophene | 1665 | 3093 | 2924 | 1519, 1419 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 140 | 97 (thienylmethyl cation), 43 (acetyl cation) |
| 1-(2-Thienyl)-2-propanone | 140 | 97 (thienylmethyl cation), 43 (acetyl cation) |
| 3-Acetylthiophene | 126 | 111 (M-15), 83 (thienyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument operating at 100 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound and 1-(2-thienyl)-2-propanone, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples like 3-acetylthiophene, a KBr pellet is prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct infusion.
-
Ionization: Electron Impact (EI) ionization is typically used with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Analysis and Interpretation
The differentiation between this compound and its isomers relies on subtle but significant differences in their spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is particularly diagnostic. For this compound, the thiophene protons are expected to appear as a complex multiplet, distinct from the more defined coupling patterns of the 2-substituted isomer and 3-acetylthiophene. The chemical shifts of the methylene and methyl protons will also vary slightly due to the different electronic environments.
-
¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. In 3-acetylthiophene, conjugation with the aromatic ring shifts the carbonyl signal significantly upfield compared to the propanone isomers. The positions of the thiophene carbon signals also provide clear evidence of the substitution pattern.
-
IR Spectroscopy: The position of the carbonyl stretching frequency is highly informative. The conjugated ketone in 3-acetylthiophene exhibits a lower frequency C=O stretch compared to the non-conjugated ketones in the propanone isomers.
-
Mass Spectrometry: While this compound and 1-(2-thienyl)-2-propanone have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns, though expected to be similar, may show minor differences in fragment ion intensities. In contrast, 3-acetylthiophene has a different molecular weight and a distinct fragmentation pattern, making it easily distinguishable.
By carefully analyzing the combination of these spectroscopic techniques and comparing the data to that of known isomers, researchers can confidently confirm the structure of this compound.
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to compounds in which it is incorporated. This guide provides a comparative overview of the biological activities of 1-(3-thienyl)-2-propanone and structurally related molecules, with a focus on their antimicrobial, anticonvulsant, and anti-inflammatory properties. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes data from closely related thienyl and phenyl propanone derivatives to provide a valuable comparative context for researchers.
Comparative Analysis of Biological Activity
The biological activities of thiophene derivatives are significantly influenced by the nature and position of substituents on the thiophene ring, as well as the overall molecular structure. To understand the potential bioactivity of this compound, we will compare it with its 2-thienyl isomer and related phenylpropanones and thienyl chalcones.
Antimicrobial Activity
Thiophene-containing compounds have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against representative bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide derivative 7b | Pseudomonas aeruginosa | 20 | [1] |
| Staphylococcus aureus | 20 | [1] | |
| Bacillus subtilis | 19 | [1] | |
| Thiophene-2-carboxamide derivative 3b | Bacillus subtilis | 18 | [1] |
| Pseudomonas aeruginosa | 18 | [1] | |
| Staphylococcus aureus | 17 | [1] | |
| Thienyl sulfonamide 3c, 3f, 3g | Carbapenem-resistant Klebsiella pneumoniae | 31.25 | [2] |
| Ampicillin (Control) | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | [1] |
Anticonvulsant Activity
Several thiophene derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for this evaluation.
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| N-(2-hydroxyethyl)stearamide | MES | 20.5 | >48.8 | [3] |
| N-(2-hydroxyethyl) palmitamide | MES | 23.3 | >42.9 | [3] |
| N-(2-hydroxyethyl)decanamide | MES | 22.0 | 27.5 | [3] |
| Valproate (Control) | MES | - | - | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is often evaluated using the carrageenan-induced or formalin-induced paw edema model in rats.
| Compound | Test Model | Dose | % Inhibition of Edema | Reference |
| Thienyl aminoketones | Carrageenan-induced paw edema | - | - | [4] |
| Royal Jelly (Control) | Formalin-induced paw edema | 50 mg/kg | Significant inhibition | [5] |
| Aspirin (Control) | Formalin-induced paw edema | 300 mg/kg | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism and broth), negative (broth only), and vehicle controls are included. A standard antibiotic is used as a reference control.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[6][7]
-
Animal Model: Adult male mice or rats are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal or auricular electrodes are placed on the animal.
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.[6]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animal Model: Adult male mice are commonly used.
-
Compound Administration: The test compound is administered, followed by a waiting period for absorption.
-
Convulsant Administration: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a defined period (e.g., 30 minutes).
-
Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded. The ED₅₀ is then determined.
Formalin-Induced Paw Edema
This model assesses the anti-inflammatory and analgesic properties of a compound.[8][9]
-
Animal Model: Adult male rats are typically used.
-
Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured using a plethysmometer or calipers.
-
Compound Administration: The test compound is administered to the animal.
-
Induction of Inflammation: A small volume of a dilute formalin solution is injected into the plantar surface of the hind paw.
-
Paw Volume/Thickness Measurement: The paw volume or thickness is measured at regular intervals (e.g., every hour for 5 hours) after the formalin injection.[5]
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume/thickness in the treated group to the control group.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for the Maximal Electroshock (MES) Seizure Test
Caption: Workflow of the Maximal Electroshock (MES) seizure test.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Many anti-inflammatory agents, including some thiophene derivatives, are known to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Inhibition of the COX pathway by a hypothetical thiophene derivative.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Royal Jelly on Formalin Induced-Inflammation in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different concentrations of formalin on paw edema and pain behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of synthesis methods for 3-acetonylthiophene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Acetylthiophene is a valuable building block in the creation of a wide array of pharmaceutical and agrochemical compounds.[1][2] Achieving regioselectivity for the 3-position of the thiophene ring is a primary challenge, as the 2-position is more susceptible to direct electrophilic substitution like Friedel-Crafts acylation.[1][3] This guide provides a comparative analysis of two prominent methods for the synthesis of 3-acetylthiophene, starting from 3-bromothiophene, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
Two effective methods for the regioselective synthesis of 3-acetylthiophene are the Grignard Coupling followed by Oxidation, and a one-pot approach involving Lithiation and subsequent Acetylation.[1] Both methods utilize the readily available 3-bromothiophene as a starting material to ensure the desired regioselectivity.[3]
| Parameter | Method 1: Grignard Coupling and Oxidation | Method 2: Lithiation and Acetylation |
| Starting Material | 3-Bromothiophene | 3-Bromothiophene |
| Key Intermediates | 3-Ethylthiophene, 3-Thienylmagnesium bromide | 3-Thienyllithium |
| Main Reagents | Ethylmagnesium bromide, NiCl₂(dppp), KMnO₄, Mg(NO₃)₂ | n-Butyllithium, Acetic anhydride |
| Reaction Steps | Two distinct steps | One-pot synthesis |
| Typical Yield | Not explicitly stated in combined steps, but individual step yields are generally good. | Not explicitly stated, but implied to be efficient. |
| Reaction Conditions | Step 1: Reflux. Step 2: 90°C | -78°C to room temperature |
| Advantages | Utilizes common Grignard reaction principles. | One-pot procedure can be more time-efficient. |
| Disadvantages | Two separate reaction and purification steps. | Requires cryogenic temperatures (-78°C) and strictly anhydrous conditions. |
Experimental Protocols
Method 1: Grignard Coupling and Subsequent Oxidation
This two-step method involves the formation of 3-ethylthiophene via a nickel-catalyzed Kumada cross-coupling reaction, followed by oxidation to the desired 3-acetylthiophene.[1]
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling [1][4]
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).
-
Solvent Addition: Add anhydrous diethyl ether to the flask.
-
Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether through the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.[1][4]
Step 2: Oxidation of 3-Ethylthiophene to 3-Acetylthiophene [1][4]
-
Reaction Setup: In a flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.
-
Oxidant Addition: Heat the solution and, with stirring, add potassium permanganate powder in portions. The molar ratio of 3-ethylthiophene to potassium permanganate should be approximately 1:1.6.[4]
-
Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.
-
Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate, washing the precipitate with boiling water.
-
Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield 3-acetylthiophene.[1][4]
Method 2: Lithiation and Acetylation
This one-pot method involves the formation of a highly reactive 3-thienyllithium intermediate, which is then quenched with an acetylating agent.[1]
-
Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq).
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1 hour to form 3-thienyllithium.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the solution at -78°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-acetylthiophene.[1]
Synthesis Workflow Diagrams
Caption: Comparative workflow for the synthesis of 3-acetylthiophene.
The selection of a synthetic method will depend on the specific requirements of the laboratory, including available equipment (for cryogenic conditions), desired throughput, and economic considerations. Both presented methods offer reliable pathways to the target molecule, overcoming the inherent regioselectivity challenges of the thiophene ring.
References
Comparative Guide to Analytical Methods for 1-(3-Thienyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This document outlines detailed experimental protocols for each proposed method, presents a quantitative comparison of their expected performance, and provides visual workflows to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of the three proposed analytical methods for 1-(3-Thienyl)-2-propanone. The data is extrapolated from validated methods for structurally related compounds.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 0.03 - 3 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | Moderate to High | Very High | Superior |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the three proposed analytical techniques are provided below. These protocols are starting points and should be optimized and validated for the specific matrix and analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively clean matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum of the thiophene chromophore typically shows strong absorbance around 230-260 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.
-
Run Time: Approximately 10 minutes.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration within the expected linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for more complex matrices. It is important to note that some ketone-containing compounds can be thermally labile, which should be evaluated during method development.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
-
Autosampler
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity) or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 2 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound should be used for enhanced sensitivity and selectivity.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
-
Ensure the final sample is anhydrous by passing it through sodium sulfate.
Calibration: Prepare a series of standard solutions in the same solvent as the sample. Construct a calibration curve based on the peak area of a characteristic ion versus the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest sensitivity and selectivity and is the preferred method for analyzing trace levels of the compound in complex biological or environmental matrices.
Instrumentation:
-
LC system (as described for HPLC)
-
Tandem mass spectrometer (triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
Mobile Phase: Gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
Gradient Program: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. A minimum of two MRM transitions should be monitored for confident quantification and confirmation.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Sample extraction can be performed using protein precipitation (for plasma samples), liquid-liquid extraction, or solid-phase extraction.
-
The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.
Calibration: Prepare a calibration curve using matrix-matched standards to compensate for matrix effects. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used for the most accurate quantification.
Mandatory Visualization
Purity Assessment of Synthesized 1-(3-Thienyl)-2-propanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(3-Thienyl)-2-propanone, a thiophene derivative of interest in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and discusses potential impurities to facilitate robust quality control.
Introduction to this compound and its Purity Assessment
This compound is a ketone derivative of thiophene. Thiophene-containing molecules are significant in medicinal chemistry and are components of various approved drugs. The purity of such intermediates is paramount as impurities can affect the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
The purity of synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose. Each technique offers unique advantages in separating, identifying, and quantifying the main compound and any potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | High sensitivity and resolution for volatile compounds. Provides structural information for impurity identification. | Requires derivatization for non-volatile impurities. Thermal degradation of labile compounds can occur. |
| HPLC | Separates compounds based on their polarity and interaction with a stationary phase, eluted by a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Well-established for purity quantification. | Peak identification relies on retention time comparison with standards. Does not inherently provide structural information without a mass spectrometer detector (LC-MS). |
| NMR | Provides detailed information about the molecular structure of a compound based on the magnetic properties of its atomic nuclei. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the analyte. | Provides unambiguous structural confirmation. qNMR is a primary analytical method for purity assessment. Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for mixtures. |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7000D triple quadrupole MS).
-
Column: Agilent J&W DB-WAX capillary column (15 m x 0.25 mm I.D., 0.50-µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, split ratio 10:1.
-
Inlet Temperature: 230°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 180°C at 60°C/min, hold for 0.5 minutes.
-
Ramp: Increase to 240°C at 60°C/min, hold for 3 minutes.
-
-
MS Parameters:
-
Ionization Mode: Positive Electron Ionization (+EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
Scan Range: m/z 35-400.
-
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the purity determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC or UPLC system with a UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 260 nm.
-
Run Time: 15 minutes.
Preparation of Mobile Phase:
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: Mix 200 mL of Acetonitrile with 800 mL of the prepared phosphate buffer. Degas the mobile phase before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural confirmation of this compound and the identification of impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with high-precision NMR tubes.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Potential Impurities in Synthesized this compound
The impurity profile of this compound is highly dependent on the synthetic route employed. A common route involves the reaction of a 3-thienylacetic acid derivative. Potential impurities may include:
-
Starting Materials: Unreacted 3-thienylacetic acid or its derivatives.
-
Reagents: Residual coupling agents or catalysts.
-
By-products: Compounds formed from side reactions, such as over-alkylation or self-condensation products. For instance, if a Mannich reaction is employed using 3-acetylthiophene, potential impurities could include the intermediate Mannich base and unreacted starting materials.[1][2][3]
-
Isomers: Positional isomers such as 1-(2-thienyl)-2-propanone may be present depending on the selectivity of the synthesis.
Comparative Data
The following tables present hypothetical comparative data for the purity assessment of this compound and a common alternative, Phenyl-2-propanone (P2P), which is used in the synthesis of amphetamines.[4][5] The choice of an alternative depends heavily on the specific application of this compound.
Table 1: GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | tbd | tbd |
| Phenyl-2-propanone (P2P) | tbd | 134, 91, 43 |
| Potential Impurity A | tbd | tbd |
| Potential Impurity B | tbd | tbd |
| tbd: to be determined experimentally |
Table 2: HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | tbd | >98 |
| Phenyl-2-propanone (P2P) | tbd | >99 |
| tbd: to be determined experimentally |
Table 3: ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | tbd |
| Phenyl-2-propanone (P2P) | ~7.3 (m, 5H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃) |
Table 4: ¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | tbd |
| Phenyl-2-propanone (P2P) | ~206 (C=O), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (CH₂), ~29 (CH₃) |
| tbd: to be determined experimentally. The data for P2P is based on typical values and may vary slightly based on experimental conditions. |
Visualizations
The following diagrams illustrate the logical workflow for purity assessment and a hypothetical signaling pathway where a thiophene derivative might be involved.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS is ideal for identifying volatile impurities, HPLC provides robust quantification of the main component and non-volatile impurities, and NMR spectroscopy offers definitive structural confirmation. By employing these techniques in a complementary fashion and understanding the potential impurity profile based on the synthetic route, researchers can ensure the quality and reliability of this important chemical intermediate for its intended applications in drug discovery and development.
References
- 1. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Phenylacetone - Wikipedia [en.wikipedia.org]
- 5. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of 1-(3-Thienyl)-2-propanone in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. 1-(3-Thienyl)-2-propanone has emerged as a valuable precursor, particularly in the construction of thieno[2,3-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry. This guide provides a comparative analysis of the performance of this compound against alternative ketones in the widely used Gewald reaction, supported by experimental data and detailed protocols.
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. These thiophenes are key intermediates in the synthesis of a variety of fused heterocyclic systems, including the medicinally relevant thieno[2,3-d]pyrimidines. The reaction typically involves the condensation of a ketone with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a basic catalyst.
Performance Comparison in the Gewald Reaction
The utility of this compound as a building block is best assessed by comparing its performance in the Gewald reaction to that of structurally similar ketones. While specific yield data for the reaction of this compound is not extensively reported in readily available literature, we can infer its reactivity and compare it with analogous ketones for which experimental data is available. The following table summarizes the performance of various ketones in the Gewald reaction with ethyl cyanoacetate.
| Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethyl 2-amino-5-methyl-4-(thiophen-3-yl)thiophene-3-carboxylate | Methanol, Morpholine, 45 °C, 3h | Data not available | - |
| 1-Phenyl-2-propanone | Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | Methanol, Morpholine, 45 °C, 3h | 70-85% | [1] |
| 2-Acetylthiophene | Ethyl 2-amino-5-methyl-4-(thiophen-2-yl)thiophene-3-carboxylate | Methanol, Morpholine, 45 °C, 3h | 70-85% | [1] |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Methanol, Morpholine, 45 °C, 3h | 70-85% | [1] |
| Acetone | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Ethanol, Diethylamine, 50 °C, 3h | 85% | [2] |
| Acetylacetone | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Ethanol, Diethylamine, Reflux, 3h | 52% | [3] |
Based on the available data for analogous aryl and heteroaryl propanones, it is reasonable to expect that this compound would provide good to excellent yields (likely in the 70-85% range) under similar reaction conditions. The slightly different electronic and steric properties of the 3-thienyl group compared to a phenyl or 2-thienyl group are not expected to dramatically hinder the reaction.
Experimental Protocols
Below are detailed experimental protocols for the Gewald reaction using various ketones. These can be adapted for the use of this compound.
General One-Pot Procedure for Gewald Synthesis[1]
Materials:
-
Appropriate ketone (e.g., 1-Phenyl-2-propanone, 2-Acetylthiophene, Cyclohexanone) (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
Procedure:
-
To a mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated product is filtered off and washed with ethanol.
-
The crude product is recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
Gewald Synthesis with Acetone[2]
Materials:
-
Acetone (0.5 mmol)
-
Ethyl cyanoacetate (0.5 mmol)
-
Elemental sulfur (0.5 mmol)
-
Absolute ethanol (4 mL)
-
Diethylamine (0.5 mmol)
Procedure:
-
To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 mL), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 mL).
-
Stir the reaction mixture constantly for 3 hours at 50 °C.
-
Monitor the reaction completion using thin-layer chromatography.
-
Quench the reaction mixture with ice-cold water and extract with ethyl acetate.
-
Purify the crude product using silica gel column chromatography (hexane/ethyl acetate, 7:3) to obtain ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Synthesis Workflow and Logical Relationships
The synthesis of thieno[2,3-d]pyrimidines from this compound follows a logical sequence of reactions, starting with the formation of the crucial 2-aminothiophene intermediate via the Gewald reaction.
Caption: Synthetic pathway from this compound to thieno[2,3-d]pyrimidines.
This workflow illustrates the central role of the Gewald reaction in converting the starting ketone into the 2-aminothiophene intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the final thieno[2,3-d]pyrimidine ring system.
Conclusion
This compound serves as a highly effective building block for the synthesis of complex heterocyclic molecules, particularly thieno[2,3-d]pyrimidines. Its performance in the Gewald reaction is expected to be comparable to other aryl and heteroaryl ketones, offering good to excellent yields of the corresponding 2-aminothiophene intermediate. The straightforward nature of the Gewald reaction, coupled with the ready availability of starting materials, makes this synthetic route an attractive option for researchers in drug discovery and development. The provided experimental protocols offer a solid foundation for the practical application of this compound in the synthesis of novel therapeutic agents.
References
Safety Operating Guide
Safe Disposal of 1-(3-Thienyl)-2-propanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-(3-Thienyl)-2-propanone are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on data from structurally similar chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for closely related thienyl ketone compounds. It is imperative to consult the specific SDS for this compound if it becomes available and to always adhere to local, state, and federal regulations.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar thienyl ketones are summarized below.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated area or a chemical fume hood. |
| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing.[1] |
| Eye Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the recommended procedure for its disposal as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.
-
2. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and any other components of the waste.
-
Include the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Irritant").
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2]
-
The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(3-Thienyl)-2-propanone
Date of Issue: December 28, 2025
This document provides essential safety and logistical guidance for handling 1-(3-Thienyl)-2-propanone. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following procedures are based on the known hazards of its constituent chemical groups: thiophenes and ketones . Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Profile and Summary
This compound combines the chemical properties of a thiophene ring and a ketone functional group. This composition suggests a hazard profile that includes flammability, potential toxicity, and irritation. Thiophene and its derivatives are often flammable and can be harmful if swallowed or inhaled.[1][2] Ketones, such as acetone (propanone), are highly flammable, can cause serious eye irritation, and may lead to skin dryness or cracking with repeated exposure.[3][4][5] When heated to decomposition, thiophene-containing compounds may emit highly toxic fumes of sulfur oxides.[2][6]
| Hazard Category | Description | Precautionary Measures |
| Flammability | Highly Flammable Liquid and Vapor.[3][4] Vapors may form explosive mixtures with air and are heavier than air, potentially spreading along floors.[5][6] | Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof, properly grounded equipment.[3] |
| Health Hazards | Causes serious eye irritation.[4][7] Harmful if swallowed or inhaled.[1][2] May cause drowsiness or dizziness.[4][7] Repeated exposure may cause skin dryness and cracking.[5] | Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1][3] |
| Reactivity | May react with strong oxidizing agents. | Store away from incompatible materials. |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] All waste must be handled as hazardous.[8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this chemical. All handling procedures must be conducted in a certified chemical fume hood.[1][9]
| Protection Area | Required PPE Specification | Rationale and Notes |
| Eyes / Face | Chemical safety goggles with side shields and a full-face shield. | Protects against splashes and vapors that cause serious eye irritation.[1][4] |
| Hand | Butyl or Polyvinyl Alcohol (PVA) gloves. | Standard nitrile gloves offer poor protection against many ketones.[10] Butyl or specialized ketone-resistant gloves (e.g., PVA-coated) are required for adequate protection.[10][11][12] Inspect gloves for integrity before each use. |
| Body | Flame-retardant laboratory coat. | Protects skin from incidental contact and provides a barrier against fire hazards.[1] |
| Respiratory | Work must be performed within a certified chemical fume hood. | A fume hood is essential to control flammable and potentially toxic vapors, preventing inhalation.[1][4] |
Operational and Disposal Plans
-
Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of all ignition sources (e.g., hot plates, open flames, spark-producing equipment).[3][8]
-
PPE Inspection: Don all required PPE as specified in the table above. Carefully inspect gloves for any signs of degradation or puncture.
-
Dispensing: Ground all containers and receiving equipment to prevent static electricity discharge.[7] Use only non-sparking tools for opening and transferring the chemical.[7]
-
Post-Handling: Tightly close the container immediately after use.[5] Decontaminate the work surface. Remove and wash contaminated clothing. Wash hands thoroughly before leaving the laboratory.[3]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a designated flammables cabinet.[3] The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[5]
-
Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: Prevent the spill from spreading and entering drains.[8] Remove all ignition sources.
-
Cleanup: For small spills, use a non-combustible absorbent material (e.g., cat litter, sand). Wearing full PPE, carefully collect the absorbent material with non-sparking tools and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Collection: Collect all waste containing this compound (including contaminated consumables) in a dedicated, chemically compatible, and leak-proof hazardous waste container. A glass container is generally suitable.[1]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and an appropriate hazard symbol (e.g., Flammable).[1][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8][9]
Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. carlroth.com [carlroth.com]
- 6. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. polycohealthline.com [polycohealthline.com]
- 12. glovesnstuff.com [glovesnstuff.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





